molecular formula C11H12N2O B6204148 1-benzyl-4-methoxy-1H-pyrazole CAS No. 1218994-43-4

1-benzyl-4-methoxy-1H-pyrazole

カタログ番号: B6204148
CAS番号: 1218994-43-4
分子量: 188.2
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzyl-4-methoxy-1H-pyrazole is a chemical compound built around the privileged pyrazole scaffold, a five-membered heterocyclic structure known for its diverse and significant biological activities . This structure serves as a versatile intermediate in medicinal chemistry for the design and discovery of novel therapeutic agents. Pyrazole-containing compounds are extensively investigated for their potent effects in oncology and inflammation research . Specifically, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives have demonstrated promising sub-micromolar antiproliferative activity in assays against MIA PaCa-2 pancreatic cancer cells . These related compounds function as novel autophagy modulators, disrupting autophagic flux by interfering with mTORC1 reactivation—a key regulator of cell growth and metabolism—which represents a potentially new mechanism of action for anticancer agents . Beyond oncology, the pyrazole nucleus is a recognized pharmacophore in anti-inflammatory drug development, forming the core of several nonsteroidal anti-inflammatory drugs (NSAIDs) . The 1-benzyl-4-methoxy-1H-pyrazole structure, therefore, offers researchers a valuable core template for developing new small-molecule probes and lead compounds targeting these critical biological pathways. This product is intended for research applications and is not for diagnostic or therapeutic use.

特性

CAS番号

1218994-43-4

分子式

C11H12N2O

分子量

188.2

純度

95

製品の起源

United States
Foundational & Exploratory

In Vitro Mechanism of Action of 1-Benzyl-4-methoxy-1H-pyrazole: A Privileged Scaffold in Target Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Benzyl-4-methoxy-1H-pyrazole (CAS: 1218994-43-4) is a highly versatile heterocyclic compound. While frequently utilized as a critical synthetic intermediate in medicinal chemistry[1], its core structure serves as a "privileged scaffold"—a molecular framework that exhibits potent in vitro biological activity across multiple therapeutic targets by undergoing minor peripheral modifications.

This technical guide dissects the mechanistic pathways of this chemotype, focusing on its two most prominently documented pharmacological roles: Glucagon Receptor (GCGR) allosteric modulation [1] and Receptor Interacting Protein 1 (RIP1) kinase inhibition [2]. By understanding the structural biology and establishing self-validating in vitro assay systems, researchers can leverage this scaffold for advanced drug discovery.

Structural Biology & Pharmacophore Mapping

To understand how 1-benzyl-4-methoxy-1H-pyrazole functions in vitro, we must first deconstruct its pharmacophore. The efficacy of this scaffold is driven by three distinct structural domains:

  • The Pyrazole Core: The 1,2-diazole ring acts as a bioisostere for amides and phenols. In its 1-substituted form, the N2 atom remains a potent hydrogen bond acceptor, facilitating critical interactions with target protein backbones[3].

  • The 1-Benzyl Substitution: This moiety provides essential lipophilic interactions. In kinase targets, the flexible benzyl group acts as a hydrophobic anchor, inserting deeply into allosteric pockets (e.g., the pocket adjacent to the ATP-binding hinge region)[2].

  • The 4-Methoxy Group: As an electron-donating group (EDG), the methoxy substitution increases the electron density of the pyrazole ring, enhancing its binding affinity via cation- π or dipole interactions. Furthermore, the oxygen atom serves as an additional hydrogen bond acceptor[3].

Mechanism 1: Glucagon Receptor (GCGR) Antagonism

The 1-benzyl-4-methoxy-1H-pyrazole scaffold is a foundational building block for non-peptide GCGR antagonists, which are investigated for the treatment of Type 2 Diabetes[1].

Causality of Action

GCGR is a Class B G-protein coupled receptor (GPCR). Endogenous glucagon binding triggers the coupling of the G α s protein, stimulating adenylate cyclase to produce cAMP, which subsequently activates Protein Kinase A (PKA) to drive hepatic glucose production[1]. Derivatives of the 1-benzyl-4-methoxy-1H-pyrazole scaffold act as Negative Allosteric Modulators (NAMs) . Rather than competing with the large glucagon peptide at the orthosteric site, the lipophilic benzyl-pyrazole core binds to an extra-helical allosteric pocket. This binding locks the receptor in an inactive conformation, physically preventing the intracellular loop from coupling with the G α s protein.

GCGR_Signaling Glucagon Glucagon (Agonist) GCGR Glucagon Receptor (Class B GPCR) Glucagon->GCGR Binds Orthosteric Site G_alpha_s Gαs Protein (Active) GCGR->G_alpha_s Conformational Change AdenylateCyclase Adenylate Cyclase (Effector) G_alpha_s->AdenylateCyclase Stimulates cAMP cAMP (Second Messenger) AdenylateCyclase->cAMP ATP Conversion Compound 1-Benzyl-4-methoxy- 1H-pyrazole Scaffold Compound->GCGR Allosteric Inhibition

Fig 1: GCGR signaling cascade and allosteric inhibition by the pyrazole scaffold.

In Vitro Protocol: Self-Validating cAMP Accumulation Assay

To prove functional antagonism, we measure the downstream effector (cAMP) rather than mere binding affinity. This protocol is designed as a self-validating system with internal controls to ensure data integrity (Z'-factor > 0.6).

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably transfected with human GCGR into a 384-well microplate (5,000 cells/well). Causality Note: CHO-K1 cells lack endogenous GCGR, ensuring the cAMP signal is exclusively derived from the target receptor.

  • PDE Inhibition: Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Causality Note: IBMX inhibits phosphodiesterases, preventing the degradation of cAMP and artificially lowering the signal.

  • Compound Incubation: Add the pyrazole test compounds (serial dilution from 10 μ M to 0.1 nM) and incubate for 30 minutes at 37°C.

  • Agonist Challenge: Stimulate the cells with an EC 80​ concentration of human glucagon (typically ~0.3 nM) for 30 minutes.

  • Detection: Lyse the cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kit.

  • Validation Controls:

    • Positive Control: Glucagon + Vehicle (Maximum cAMP).

    • Negative Control: Vehicle only (Basal cAMP).

    • Reference Standard: A known GCGR antagonist (e.g., MK-0893) to validate assay sensitivity.

Mechanism 2: RIP1 Kinase Inhibition & Necroptosis Suppression

Beyond GPCRs, the 1-benzyl-1H-pyrazole scaffold is highly recognized for its ability to inhibit Receptor Interacting Protein 1 (RIP1) kinase, a master regulator of necroptosis (programmed necrosis) and inflammation[2].

Causality of Action

Upon TNF- α stimulation, RIP1 kinase is recruited to Complex I. If caspase-8 is inhibited, RIP1 undergoes auto-phosphorylation and binds to RIP3, forming the "necrosome," which ultimately phosphorylates MLKL to rupture the cell membrane[2]. 1-benzyl-pyrazole derivatives function as Type III Kinase Inhibitors . They do not compete with ATP. Instead, the 1-benzyl group slides into a deep, hydrophobic allosteric pocket located behind the ATP-binding site. This interaction stabilizes the kinase in an inactive "DFG-out" conformation (where the Asp-Phe-Gly motif of the activation loop faces outward), completely abolishing catalytic activity[2].

RIP1_Necroptosis TNFa TNF-α TNFR1 TNFR1 Receptor TNFa->TNFR1 ComplexI Complex I (TRADD/TRAF2/RIP1) TNFR1->ComplexI RIP1 RIP1 Kinase (Active State) ComplexI->RIP1 Deubiquitination Necrosome Necrosome (RIP1-RIP3-MLKL) RIP1->Necrosome Auto/Trans-phosphorylation CellDeath Necroptosis (Cell Death) Necrosome->CellDeath Membrane Permeabilization Inhibitor 1-Benzyl-4-methoxy- 1H-pyrazole Scaffold Inhibitor->RIP1 Type III Kinase Inhibition

Fig 2: TNF-α induced necroptosis pathway and RIP1 kinase inhibition mechanism.

In Vitro Protocol: Self-Validating ADP-Glo Kinase Assay

Because RIP1 has a notoriously low intrinsic catalytic turnover rate, standard ATP-depletion assays yield poor signal-to-background ratios. We utilize the ADP-Glo assay, which measures the production of ADP, ensuring high sensitivity.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human RIP1 kinase (1-327 amino acids) in an assay buffer containing 50 mM HEPES, 50 mM NaCl, 10 mM MgCl 2​ , and 1 mM DTT. Causality Note: DTT is critical to keep the kinase cysteines in a reduced, active state.

  • Compound Incubation: Dispense 1-benzyl-pyrazole derivatives into a 384-well plate. Add the RIP1 enzyme and pre-incubate for 15 minutes at room temperature to allow the allosteric pocket to achieve binding equilibrium.

  • Reaction Initiation: Add 50 μ M ATP and 0.2 mg/mL Myelin Basic Protein (MBP) as the substrate. Incubate for 2 hours at room temperature.

  • ADP Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete remaining unconsumed ATP (40 min incubation). Then, add Kinase Detection Reagent to convert the newly formed ADP back to ATP, driving a luciferase/luciferin reaction.

  • Validation Controls:

    • Positive Control: Enzyme + Substrate + ATP (Maximal Luminescence).

    • Negative Control: Substrate + ATP without Enzyme (Background Luminescence).

    • Reference Standard: Necrostatin-1 (Nec-1), a well-characterized RIP1 inhibitor.

Quantitative Data Summarization

The table below summarizes the typical in vitro pharmacological profile of the 1-benzyl-4-methoxy-1H-pyrazole scaffold and its optimized derivatives across the discussed targets, synthesizing standard literature benchmarks[1][2][3].

Target SystemCompound / Derivative ClassAssay TypeTypical IC 50​ / EC 50​ Primary Mechanism of Action
Glucagon Receptor (GCGR) 1-Benzyl-pyrazole modulatorscAMP Accumulation (CHO-K1)10 nM - 500 nMNegative Allosteric Modulation (NAM)
RIP1 Kinase 1-Benzyl-1H-pyrazole analogsADP-Glo Kinase Assay70 nM - 200 nMType III Allosteric Kinase Inhibition
Necrosome Complex 1-Benzyl-1H-pyrazole analogsCell Necroptosis Assay (HT-29)150 nM - 500 nMPrevention of MLKL Phosphorylation

Conclusion

The 1-benzyl-4-methoxy-1H-pyrazole molecule transcends its role as a mere synthetic intermediate. By combining a hydrogen-bonding pyrazole core, an electron-donating methoxy group, and a lipophilic benzyl anchor, it acts as a highly effective pharmacophore. Whether navigating the extra-helical domains of GPCRs like GCGR or wedging into the DFG-out allosteric pockets of kinases like RIP1, this scaffold provides medicinal chemists with a reliable, tunable foundation for developing potent therapeutics.

Sources

1-benzyl-4-methoxy-1H-pyrazole molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Physicochemical Profiling of 1-Benzyl-4-methoxy-1H-pyrazole

Executive Summary

In modern drug discovery, substituted pyrazoles serve as privileged scaffolds for developing highly selective therapeutics, notably as glucagon receptor modulators for the treatment of metabolic disorders like Type II diabetes[1]. 1-benzyl-4-methoxy-1H-pyrazole is a critical synthetic intermediate in these pathways[2].

For researchers synthesizing and evaluating this compound, distinguishing between its molecular weight and exact mass is not merely a semantic exercise—it is a fundamental analytical requirement. This whitepaper provides an authoritative guide on the physicochemical properties of 1-benzyl-4-methoxy-1H-pyrazole, detailing the causality behind exact mass determination via High-Resolution Mass Spectrometry (HRMS) and providing self-validating experimental protocols for its purification and analysis.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In analytical chemistry, the distinction between molecular weight and exact mass dictates the choice of instrumentation and the confidence level of structural elucidation.

  • Molecular Weight (188.23 g/mol ): This value is calculated using the standard atomic weights of the elements, which account for the natural abundance of all isotopes[3]. Causality: Molecular weight is strictly used for macroscopic laboratory operations—such as calculating molarity, determining stoichiometric equivalents for reactions, and evaluating percentage yields.

  • Exact Mass (188.09496 Da): This is the monoisotopic mass, calculated using the mass of the most abundant, stable isotope of each element in the molecule (e.g., 12C , 1H , 14N , 16O ). Causality: Exact mass is the cornerstone of High-Resolution Mass Spectrometry (HRMS). Instruments like Time-of-Flight (TOF) or Orbitrap mass spectrometers rely on exact mass to unambiguously confirm elemental composition and differentiate the target analyte from unresolved isobaric interferences in complex biological or synthetic matrices[4].

Quantitative Data Summary
ParameterValueAnalytical Causality / Application
Compound Name 1-benzyl-4-methoxy-1H-pyrazoleTarget analyte identifier.
Molecular Formula C11​H12​N2​O Defines the elemental composition[3].
Molecular Weight 188.23 g/mol Used for stoichiometric scaling and yield calculations[3].
Exact Mass (Monoisotopic) 188.09496 DaCritical for HRMS structural confirmation[4].
[M+H]+ m/z 189.1022 DaTarget mass-to-charge ratio for positive ion mode Electrospray Ionization (ESI).

Synthesis and Chromatographic Purification Protocol

To accurately determine the exact mass of 1-benzyl-4-methoxy-1H-pyrazole, the compound must first be isolated from its synthetic precursors (e.g., 4-methoxy-1H-pyrazole and benzyl halides)[2].

Causality: Residual precursors or inorganic salts can cause severe ion suppression in the ESI source, leading to poor signal-to-noise ratios and inaccurate mass assignments. Column chromatography provides a physical separation mechanism based on polarity, ensuring that the mass spectrometer only analyzes the purified target.

Step-by-Step Methodology:

  • Reaction Quenching: Following the benzylation reaction, quench the mixture with saturated aqueous ammonium chloride. Causality: This neutralizes excess base, halting the reaction and preventing the formation of over-alkylated byproducts.

  • Liquid-Liquid Extraction: Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Column Chromatography: Pack a silica gel column using a non-polar solvent system (e.g., Hexanes/Ethyl Acetate). Load the crude oil onto the column. Causality: Silica gel selectively retards polar impurities (like unreacted starting materials) while allowing the less polar 1-benzyl-4-methoxy-1H-pyrazole to elute[2].

  • Self-Validating Fraction Analysis: Monitor eluting fractions via Thin Layer Chromatography (TLC). Pool the fractions containing the product and concentrate to yield a yellow oil[2].

  • Orthogonal Validation (1H-NMR): Before MS analysis, validate the structural integrity via 1H-NMR (400 MHz, CDCl3​ ). The system is self-validating if it yields the characteristic singlets at δ 5.13 ppm (benzyl −CH2​− ) and δ 3.64 ppm (methoxy −OCH3​ )[2].

Analytical Workflow: LC-HRMS Exact Mass Determination

Once purified, the exact mass is determined using Liquid Chromatography coupled to a Quadrupole Time-of-Flight Mass Spectrometer (LC-ESI-QTOF).

Causality: While direct infusion MS can be used, coupling it with LC adds a temporal separation dimension, resolving any remaining isobaric interferences that could skew the mass accuracy[4].

Step-by-Step Methodology:

  • System Suitability & Blank Run (Self-Validation): Inject a blank solvent (50% Acetonitrile / 50% Water with 0.1% Formic Acid). Causality: Verifies the absence of column carryover or background isobaric interferences at the target m/z of 189.1022.

  • Sample Preparation: Dissolve the purified 1-benzyl-4-methoxy-1H-pyrazole in LC-MS grade methanol to a final concentration of 1 µg/mL. Causality: This specific dilution prevents detector saturation and minimizes space-charge effects in the MS analyzer, which can cause mass drift[4].

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column. Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Lock-Mass Infusion (Self-Validation): Continuously infuse a reference standard (e.g., Leucine Enkephalin, exact mass [M+H]+ 556.2771) via a secondary electrospray sprayer. Causality: The lock-mass provides a known reference point in every single scan, dynamically calibrating the mass axis to correct for instrumental drift caused by thermal expansion or voltage fluctuations[4].

  • Data Acquisition & Extraction: Acquire data in positive ESI mode at a resolution of >30,000 FWHM. Extract the ion chromatogram for m/z 189.1022 using a narrow mass tolerance window ( ± 5 ppm)[4].

Analytical Workflow Visualization

The following diagram illustrates the logical progression and self-validating checkpoints of the exact mass determination workflow.

G N1 Synthesis of 1-benzyl-4-methoxy-1H-pyrazole N2 Silica Column Chromatography (Removes Suppressive Precursors) N1->N2 Purify N3 UPLC Separation (Resolves Isobaric Interferences) N2->N3 Inject (1 µg/mL) N4 High-Resolution Mass Spectrometry (ESI-QTOF / Orbitrap) N3->N4 Elute N6 Exact Mass Extraction (m/z 189.1022 ± 5 ppm) N4->N6 Analyze N5 Lock-Mass Infusion (Dynamic Mass Calibration) N5->N4 Calibrate

LC-HRMS workflow for the exact mass determination of 1-benzyl-4-methoxy-1H-pyrazole.

Sources

Preclinical Toxicity and Safety Pharmacology of 1-Benzyl-4-methoxy-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-benzyl-4-methoxy-1H-pyrazole scaffold has emerged as a privileged pharmacophore in modern drug discovery, particularly in the development of Glucagon Receptor (GCGR) modulators for Type 2 Diabetes Mellitus (T2DM) 1 and targeted oncology agents 2. While the pyrazole core offers excellent metabolic stability and hydrogen-bonding capabilities, the addition of the highly lipophilic benzyl group and the electron-donating methoxy moiety significantly alters its toxicological profile. As a Senior Application Scientist, I approach the safety evaluation of these derivatives not as a checklist, but as a dynamic, self-validating system. This whitepaper dissects the basal toxicity, target-mediated liabilities, and the rigorous experimental workflows required to de-risk 1-benzyl-4-methoxy-1H-pyrazole derivatives for clinical translation.

Mechanistic Rationale: The Scaffold Architecture

Unsubstituted pyrazoles undergo rapid annular tautomerism in aqueous solutions, leading to dynamic adaptation in diverse biological binding pockets. While this enhances binding affinity, it also introduces off-target promiscuity.

The N-alkylation via a 1-benzyl substitution serves a dual purpose:

  • Tautomeric Locking: It locks the pyrazole into a single tautomeric state, drastically improving target selectivity (e.g., against GCGR).

  • Lipophilic Anchoring: It provides a hydrophobic anchor essential for deep pocket binding.

However, this structural modification increases the partition coefficient (LogP). High lipophilicity often correlates with increased promiscuous binding to off-target kinases and hERG channels, necessitating stringent ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The 4-methoxy group acts as an electron-donating group (EDG), increasing the electron density of the pyrazole π -system, which can influence oxidative metabolism by Cytochrome P450 (CYP) enzymes, potentially forming reactive electrophilic intermediates.

Basal Toxicity Profiling: In Vitro and In Vivo Metrics

The foundational toxicity of the base scaffold, 1-benzyl-1H-pyrazole, is well-documented. It exhibits moderate acute toxicity and is classified as a localized irritant 3. However, when highly substituted, these derivatives generally demonstrate a favorable safety window in systemic applications.

Table 1: GHS Hazard Classifications for the 1-Benzyl-1H-pyrazole Base Scaffold
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral)4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation2WarningH315: Causes skin irritation
Serious Eye Damage/Irritation2AWarningH319: Causes serious eye irritation
Specific Target Organ Tox3WarningH335: May cause respiratory irritation

Data synthesized from PubChem standardized GHS profiles 3.

In phenotypic screening, pyrazole derivatives often exhibit remarkably low basal cytotoxicity in non-target cells. For instance, in anti-parasitic screening models, pyrazole analogs maintained a Cytotoxic Concentration 50% ( CC50​ ) of >500 µM 4. Conversely, when optimized for oncology, specific derivatives demonstrate potent, cell-specific toxicity (e.g., against MDA-MB-231 breast cancer lines) with IC50​ values dropping to the low micromolar range 2.

Table 2: Comparative Cytotoxicity Profile of Pyrazole Derivatives
Cell Line / ModelAssay TypeQuantitative Readout ( IC50​ / CC50​ )Clinical Implication
Macrophages (Host)Phenotypic CC50​ > 500 µMHigh safety margin for systemic use
MDA-MB-231 (Breast)MTT IC50​ ~ 6.45 - 14.97 µMPotent targeted antineoplastic activity
Primary HepatocytesLDH Release CC50​ > 100 µMLow risk of intrinsic drug-induced liver injury (DILI)

Target-Mediated Liabilities: The Glucagon Receptor (GCGR) Paradigm

When 1-benzyl-4-methoxy-1H-pyrazole derivatives are deployed as Glucagon Receptor (GCGR) antagonists to treat T2DM 1, we encounter a classic example of target-mediated toxicity (pharmacodynamic liability).

While GCGR antagonism successfully reduces hepatic gluconeogenesis and lowers HbA1c, it triggers a compensatory feedback loop. The blockade of glucagon signaling leads to an upregulation of Glucagon-Like Peptide 2 (GLP-2). This peptide selectively hypertrophies the intestinal lining, significantly increasing intestinal cholesterol absorption. The clinical manifestation is a dose-dependent elevation of plasma LDL-cholesterol (LDL-c) 5.

Pathway Drug 1-Benzyl-4-methoxy-1H-pyrazole (GCGR Antagonist) GCGR Glucagon Receptor (GCGR) Inhibition Drug->GCGR Efficacy Decreased Hepatic Gluconeogenesis GCGR->Efficacy Therapeutic GLP2 Increased GLP-2 Secretion GCGR->GLP2 Secondary Effect Cholesterol Increased Intestinal Cholesterol Absorption GLP2->Cholesterol Tox Elevated Plasma LDL-c (Off-Target Liability) Cholesterol->Tox

Mechanistic pathway of GCGR antagonism and LDL-c elevation liability.

Self-Validating Experimental Workflows

To ensure scientific integrity, every protocol used to evaluate these derivatives must contain internal checks. We do not rely on single-endpoint assays.

ToxWorkflow Start Compound Library Synthesis InVitro Tier 1: In Vitro Tox (MTT + LDH) Start->InVitro ADME Tier 2: ADME Profiling (CYP450 Stability) InVitro->ADME CC50 > 100 µM InVivo Tier 3: In Vivo Safety (Rodent 14-Day Tox) ADME->InVivo High Stability TargetTox Target-Specific Tox (LDL-c Monitoring) InVivo->TargetTox

Workflow for preclinical safety screening of pyrazole derivatives.

Protocol A: Orthogonal Cytotoxicity Screening (MTT/LDH)

Causality & Rationale: Lipophilic compounds like 1-benzyl-4-methoxy-1H-pyrazole derivatives can precipitate in culture media or act as mild mitochondrial uncouplers. Relying solely on MTT (which measures mitochondrial metabolic activity) can yield false-positive toxicity results. Therefore, we mandate a multiplexed assay combining MTT with Lactate Dehydrogenase (LDH) release, which measures actual cell membrane rupture.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (human hepatoma) cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare a 10-point serial dilution of the pyrazole derivative (0.1 µM to 500 µM) in DMSO (final DMSO concentration 0.5%). Treat cells for 48 hours.

  • Self-Validating Controls:

    • Negative Control: 0.5% DMSO vehicle.

    • Positive Control (MTT False Positive): FCCP (mitochondrial uncoupler)—will show low MTT but low LDH.

    • Positive Control (True Toxicity): Triton X-100 (1%)—will show low MTT and high LDH.

  • LDH Readout (Membrane Integrity): Transfer 50 µL of the supernatant to a new plate. Add LDH assay reagent, incubate in the dark for 30 mins, and read absorbance at 490 nm.

  • MTT Readout (Metabolic Viability): Add 10 µL of MTT reagent (5 mg/mL) to the original plate. Incubate for 3 hours. Solubilize formazan crystals with 100 µL acidified isopropanol and read at 570 nm.

  • Data Synthesis: A compound is flagged for intrinsic cytotoxicity only if both MTT decreases and LDH increases proportionally.

Protocol B: In Vivo Lipid Liability Assessment

Causality & Rationale: Because GCGR antagonism inherently drives cholesterol absorption 5, we must differentiate whether a novel pyrazole derivative causes hypercholesterolemia via off-target hepatic synthesis or via the on-target GLP-2 absorption pathway. We validate this by co-administering ezetimibe, a potent inhibitor of intestinal cholesterol absorption.

Step-by-Step Methodology:

  • Animal Model Preparation: Acclimate male C57BL/6J mice (8 weeks old) for 7 days on a standard chow diet.

  • Dosing Regimen (14 Days): Divide mice into four cohorts (n=8/group):

    • Group 1: Vehicle (0.5% Methylcellulose).

    • Group 2: Pyrazole Derivative (30 mg/kg/day, PO).

    • Group 3: Ezetimibe (10 mg/kg/day, PO).

    • Group 4: Pyrazole Derivative (30 mg/kg/day) + Ezetimibe (10 mg/kg/day).

  • Biomarker Sampling: On Day 14, fast the animals for 6 hours. Collect blood via cardiac puncture under isoflurane anesthesia.

  • Lipid Panel Analysis: Isolate plasma and quantify Total Cholesterol, LDL-c, and HDL-c using colorimetric enzymatic assays.

  • Self-Validation Check: If the derivative causes LDL-c elevation in Group 2, but Group 4 (co-administration) shows completely abrogated LDL-c levels, the toxicity is definitively confirmed as an absorption-driven mechanism rather than hepatic synthesis modulation.

Conclusion & Risk Mitigation

The 1-benzyl-4-methoxy-1H-pyrazole scaffold is a highly tunable, chemically stable framework. While its basal cytotoxicity is remarkably low, its high lipophilicity and specific pharmacodynamic applications (such as GCGR antagonism) introduce unique toxicological challenges. By employing orthogonal in vitro assays to rule out metabolic false positives, and utilizing mechanistic in vivo models (like ezetimibe rescue) to characterize lipid liabilities, drug development professionals can safely navigate the toxicity profile of these promising derivatives.

References

  • US8507533B2 - Glucagon receptor modulators Google P
  • 1-Benzyl-1H-pyrazole | C10H10N2 | CID 3546441 PubChem - NIH[Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi MDPI - Pharmaceuticals[Link]

  • Glucagon receptor antagonism induces increased cholesterol absorption PubMed - Journal of Lipid Research[Link]

  • Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 ResearchGate[Link]

Sources

The Pharmacokinetic Profile of 1-benzyl-4-methoxy-1H-pyrazole in Animal Models: A Methodological and Predictive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, integral to numerous FDA-approved therapeutics.[1][2][3][4] Its metabolic stability and versatile physicochemical properties make it a privileged structure in drug discovery.[1][5] This technical guide provides a comprehensive framework for elucidating the pharmacokinetic profile of a novel pyrazole derivative, 1-benzyl-4-methoxy-1H-pyrazole, in preclinical animal models. While specific experimental data for this molecule is not yet publicly available, this document synthesizes established principles of pyrazole metabolism and in-vivo study design to offer a predictive and methodological blueprint for researchers. We will explore the critical steps from animal model selection and experimental design to bioanalytical quantification and metabolic pathway prediction, enabling drug development professionals to effectively characterize the absorption, distribution, metabolism, and excretion (ADME) of this and related compounds.

Introduction: The Significance of the Pyrazole Moiety and Pharmacokinetic Evaluation

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore in a wide array of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-infective drugs.[1][3][4][6] Its unique electronic properties allow it to serve as a bioisostere for other aromatic rings, often enhancing potency and improving physicochemical characteristics like lipophilicity and solubility.[2][5] The metabolic stability of the pyrazole ring is a significant factor in its prevalence in recently approved drugs.[1]

Pharmacokinetic (PK) studies are fundamental to the drug development process, providing critical insights into the journey of a new chemical entity (NCE) through the body.[7][8] These studies, which encompass the assessment of absorption, distribution, metabolism, and excretion (ADME), are essential for predicting a drug's behavior in humans, determining appropriate dosing regimens, and evaluating potential safety and efficacy.[7][9][10] Early-phase preclinical PK studies in small animal models are a cost-effective way to gather this vital data before advancing to more complex and large-scale trials.[8][9]

This guide focuses on a specific derivative, 1-benzyl-4-methoxy-1H-pyrazole. By understanding the established metabolic fate of related pyrazole compounds, we can formulate a robust strategy for its in-vivo evaluation.

Preclinical In-Vivo Study Design: A Step-by-Step Protocol

The successful execution of an in-vivo pharmacokinetic study hinges on a well-conceived experimental design. This section outlines the critical considerations and a generalized protocol for assessing the pharmacokinetics of 1-benzyl-4-methoxy-1H-pyrazole in a rodent model.

Animal Model Selection

The choice of animal model is a critical first step and should be based on physiological and metabolic similarities to humans.[7][11] For initial PK screening, small animal models like mice and rats are commonly employed due to their ease of handling, cost-effectiveness, and the availability of extensive historical data.[8][9]

  • Rats (e.g., Sprague-Dawley or Wistar): Often preferred for their larger size, which facilitates serial blood sampling, and their metabolic pathways that can be reasonably extrapolated to humans.[7][8]

  • Mice (e.g., C57BL/6 or BALB/c): Useful for initial screening, especially when compound availability is limited. Genetically engineered mouse models can also be employed to investigate specific metabolic pathways.[8][9]

For more complex studies, larger animal models like beagle dogs or non-human primates may be considered, as their physiological systems more closely resemble those of humans.[7][12]

Dosing and Administration

The route of administration and dosage are determined by the intended clinical application of the drug.[9]

  • Routes of Administration:

    • Intravenous (IV) Bolus: Essential for determining fundamental PK parameters like clearance and volume of distribution, as it ensures 100% bioavailability.

    • Oral (PO) Gavage: Crucial for assessing oral bioavailability and the rate of absorption.

    • Intraperitoneal (IP) or Subcutaneous (SQ): Alternative routes that may be considered based on the compound's properties and intended use.[12]

  • Dosage: The dose should be high enough to ensure detectable plasma concentrations throughout the sampling period but well below any anticipated toxic levels. A typical starting point for a screening study might be in the range of 1-10 mg/kg.

Sample Collection and Processing

A well-defined sampling schedule is critical for accurately capturing the drug's concentration-time profile.

Protocol for Blood Sample Collection in Rats:

  • Animal Preparation: Acclimatize male Sprague-Dawley rats (250-300g) for at least one week before the study. House them in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Dosing:

    • IV Group: Administer 1-benzyl-4-methoxy-1H-pyrazole (formulated in a suitable vehicle, e.g., 5% DMSO, 40% PEG300, 55% saline) as an IV bolus via the tail vein at a dose of 2 mg/kg.

    • PO Group: Administer the compound via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 100-150 µL) from the saphenous or jugular vein at the following time points:

    • IV Group: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Group: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Processing:

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

    • Centrifuge the blood at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

    • Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.

Experimental Workflow for In-Vivo Pharmacokinetic Study

G cluster_pre_study Pre-Study Phase cluster_study_execution Study Execution Phase cluster_post_study Post-Study Phase animal_acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) dosing_iv Intravenous (IV) Dosing animal_acclimatization->dosing_iv dosing_po Oral (PO) Dosing animal_acclimatization->dosing_po formulation Compound Formulation formulation->dosing_iv formulation->dosing_po blood_sampling Serial Blood Sampling dosing_iv->blood_sampling dosing_po->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation sample_storage Sample Storage (-80°C) plasma_separation->sample_storage bioanalysis Bioanalytical Quantification (LC-MS/MS) sample_storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Workflow for a typical in-vivo pharmacokinetic study in a rodent model.

Bioanalytical Method for Quantification

Accurate quantification of the parent drug and its potential metabolites in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

Key Steps in Method Development:

  • Tuning and Optimization: Infuse a standard solution of 1-benzyl-4-methoxy-1H-pyrazole into the mass spectrometer to determine the optimal precursor and product ions for selected reaction monitoring (SRM).

  • Chromatographic Separation: Develop a reversed-phase HPLC method (e.g., using a C18 column) to achieve good peak shape and separation from endogenous matrix components.

  • Sample Preparation: Employ a simple and robust sample preparation technique, such as protein precipitation with acetonitrile, to extract the analyte from the plasma.

  • Method Validation: Validate the method according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and matrix effects.

Predicted Metabolic Pathways of 1-benzyl-4-methoxy-1H-pyrazole

Based on the known metabolism of pyrazole derivatives, several metabolic pathways can be predicted for 1-benzyl-4-methoxy-1H-pyrazole.[13][14]

  • Phase I Metabolism (Oxidation):

    • N-dealkylation: Cleavage of the benzyl group from the pyrazole nitrogen is a likely metabolic route.[14]

    • Aromatic Hydroxylation: Hydroxylation of the benzyl ring or the pyrazole ring can occur, primarily mediated by cytochrome P450 enzymes.[14] While the pyrazole ring is generally stable to oxidative cleavage, it can be oxidized.[14]

    • O-demethylation: The methoxy group on the pyrazole ring may undergo O-demethylation to form a hydroxylated metabolite.

  • Phase II Metabolism (Conjugation):

    • Glucuronidation: Hydroxylated metabolites and the parent compound (if it contains a suitable functional group) can be conjugated with glucuronic acid to form more water-soluble metabolites for excretion.[14] N-glucuronidation of the pyrazole ring has also been reported.[14]

Predicted Metabolic Pathways

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) parent 1-benzyl-4-methoxy-1H-pyrazole n_dealkylation N-dealkylation (cleavage of benzyl group) parent->n_dealkylation hydroxylation Aromatic Hydroxylation (on benzyl or pyrazole ring) parent->hydroxylation o_demethylation O-demethylation (of methoxy group) parent->o_demethylation glucuronidation Glucuronidation n_dealkylation->glucuronidation hydroxylation->glucuronidation o_demethylation->glucuronidation excretion excretion glucuronidation->excretion Excretion

Caption: Predicted metabolic pathways for 1-benzyl-4-methoxy-1H-pyrazole.

Data Analysis and Interpretation of Pharmacokinetic Parameters

Once the plasma concentrations have been determined, non-compartmental analysis (NCA) is used to calculate the key pharmacokinetic parameters.

Parameter Description Significance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption
Tmax Time to reach CmaxIndicates the rate of absorption
AUC (Area Under the Curve) Total drug exposure over timeRepresents the overall bioavailability of the drug
t1/2 (Half-life) Time for the plasma concentration to decrease by halfDetermines the dosing interval
CL (Clearance) Volume of plasma cleared of the drug per unit timeIndicates the efficiency of drug elimination
Vd (Volume of Distribution) Apparent volume into which the drug distributesProvides an indication of drug distribution in the tissues
F% (Bioavailability) Fraction of the administered dose that reaches systemic circulationCrucial for determining the oral dose

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for characterizing the pharmacokinetics of 1-benzyl-4-methoxy-1H-pyrazole in animal models. By following the outlined methodologies for in-vivo study design, bioanalytical quantification, and data analysis, researchers can generate a robust ADME profile for this novel compound. The predicted metabolic pathways serve as a starting point for metabolite identification studies, which will be crucial for a complete understanding of the compound's disposition. The data generated from these studies will be instrumental in guiding lead optimization, dose selection for further preclinical and clinical studies, and ultimately, in assessing the therapeutic potential of 1-benzyl-4-methoxy-1H-pyrazole.

References

  • Clay, K. L., Watkins, W. D., & Murphy, R. C. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition, 5(2), 149–156.
  • Hypha Discovery. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
  • Creative Biolabs. (2024, June 14). Small Animal In Vivo PK Service.
  • Biotechfarm. (n.d.).
  • Future Medicinal Chemistry. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
  • Journal of Applied Animal Research. (n.d.). Role of animal models in biomedical research: a review.
  • ACS Pharmacology & Translational Science. (2024, October 28). Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution of Inflammasome-Targeting Nanoligomer in the Brain and Other Target Organs.
  • RSC Medicinal Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Molecules. (2018, January 12).
  • PharmaBlock. (n.d.). Pyrazoles in Drug Discovery.
  • EUP
  • Molecules. (n.d.).
  • NATURALISTA CAMPANO. (2024).
  • Frontiers in Pharmacology. (2021, May 9).
  • Molecules. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
  • RSC Advances. (n.d.). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)
  • RSC Advances. (2020, May 1). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)
  • Journal of Medicinal Chemistry. (2025, September 20).
  • KNOWLEDGE – International Journal. (n.d.). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC.
  • Chemical Biology & Drug Design. (2016, April 15). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors.
  • EPJ Web of Conferences. (2026).

Sources

1-benzyl-4-methoxy-1H-pyrazole receptor binding affinity studies

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Receptor Binding Affinity Studies of 1-benzyl-4-methoxy-1H-pyrazole

Foreword

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous FDA-approved pharmaceuticals.[1][2] Its versatile scaffold allows for a wide range of biological activities, from anti-inflammatory to anticancer effects.[3][4][5] This guide focuses on a specific, novel scaffold, 1-benzyl-4-methoxy-1H-pyrazole, and delineates the critical process of characterizing its interaction with biological targets: the receptor binding affinity study. For researchers, scientists, and drug development professionals, understanding a compound's binding affinity is the foundational first step in elucidating its mechanism of action, determining its potency and selectivity, and ultimately predicting its therapeutic potential. This document provides not just the protocols, but the scientific rationale behind them, empowering researchers to design, execute, and interpret these crucial experiments with confidence and precision.

The Pharmacological Context of Pyrazole Derivatives

The pyrazole moiety is a privileged scaffold in drug discovery due to its unique physicochemical properties, which facilitate favorable pharmacokinetic and pharmacodynamic profiles.[1] Compounds incorporating this five-membered heterocycle have demonstrated a vast spectrum of pharmacological activities.[2][6][7]

A key to leveraging this scaffold is identifying its specific molecular targets. Structure-activity relationship (SAR) studies have shown that pyrazole derivatives can be engineered to bind with high affinity and selectivity to a diverse range of receptors and enzymes. Known targets include:

  • G-Protein Coupled Receptors (GPCRs): Such as cannabinoid receptors (CB1 and CB2) and adenosine receptors.[8][9]

  • Nuclear Hormone Receptors: Including the estrogen receptor-α, for which pyrazole-based agonists have been developed.[10]

  • Enzymes (Kinases): Notably, 1-benzyl-1H-pyrazole derivatives have been successfully designed as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key regulator of necroptosis.[11] Other pyrazole-containing drugs like Celecoxib target cyclooxygenase-2 (COX-2).[3][4]

Given this precedent, a new compound like 1-benzyl-4-methoxy-1H-pyrazole warrants a broad investigation into its binding profile across these and other relevant target classes. The following sections detail the principles and practices for conducting such an investigation.

Foundational Principles of Receptor Binding Assays

Receptor binding assays are powerful, quantitative tools used to measure the interaction between a ligand (the drug candidate) and its receptor.[12][13] The primary goal is to determine the affinity of this interaction, which is a measure of how tightly the ligand binds to the receptor.

Key Parameters to Determine:

  • Affinity: The strength of the reversible binding interaction between a ligand and a receptor. High-affinity ligands bind tightly and are often effective at lower concentrations.

  • Dissociation Constant (K_d): A quantitative measure of affinity. It is the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. A lower K_d value signifies higher binding affinity.[14]

  • IC_50 (Half-maximal Inhibitory Concentration): The concentration of an unlabeled test compound required to displace 50% of a specifically bound labeled ligand from its receptor. This is the primary value derived from a competitive binding experiment.[14]

  • Inhibition Constant (K_i): The equilibrium dissociation constant for the unlabeled test compound. It represents the intrinsic affinity of the compound for the receptor, independent of assay conditions. The K_i is calculated from the IC_50 value and is the gold-standard metric for comparing the potencies of different compounds.[15]

These parameters are determined through several types of assays, most commonly saturation and competition assays. For characterizing a novel unlabeled compound like 1-benzyl-4-methoxy-1H-pyrazole, the competitive binding assay is the method of choice.

Experimental Design and Workflow

A successful binding affinity study hinges on a well-designed experimental workflow. The process begins with preparing the necessary biological and chemical reagents and culminates in precise data analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Receptor Receptor Source Preparation (e.g., Cell Membrane Homogenate) Ligands Ligand Preparation - Test Compound (Pyrazole) - Labeled Ligand (Radioligand) - Non-specific Ligand Buffers Buffer & Reagent Preparation Incubation Incubation (Receptor + Labeled Ligand + Test Compound) Buffers->Incubation Combine Reagents Separation Separation of Bound/Free Ligand (Rapid Filtration) Incubation->Separation Quantification Quantification (Scintillation Counting) Separation->Quantification CurveFit Non-linear Regression (Sigmoidal Dose-Response) Quantification->CurveFit Raw Data (CPM/DPM) Calc_IC50 Determine IC50 Value CurveFit->Calc_IC50 Calc_Ki Calculate Ki Value (Cheng-Prusoff Equation) Calc_IC50->Calc_Ki Conclusion Report Affinity (Ki) Calc_Ki->Conclusion Final Affinity Value

Caption: High-level workflow for a competitive radioligand binding assay.

Reagent Preparation: The Foundation of a Reliable Assay

Causality Behind Choices: The quality of your reagents directly dictates the quality of your data. The receptor source must be consistent and well-characterized, and the buffer must maintain the receptor's native conformation.

  • Receptor Source: The most common and robust source is a membrane preparation from cultured cells over-expressing the specific receptor of interest (e.g., CHO or HEK293 cells) or from tissues known to be rich in the target receptor.[16][17] The protein concentration of this preparation must be precisely determined (e.g., via a BCA or Bradford assay) to ensure reproducibility.

  • Test Compound (1-benzyl-4-methoxy-1H-pyrazole): Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO). Subsequent serial dilutions should be made in the assay buffer to create a range of concentrations spanning at least 5-6 orders of magnitude around the expected IC_50.

  • Labeled Ligand (Radioligand): A high-affinity, high-specificity radioligand for the target receptor is essential.[12] Tritium (³H) or Iodine-125 (¹²⁵I) are common isotopes.[16] The concentration used in a competition assay should ideally be at or below its K_d value to maximize assay sensitivity.[18]

  • Assay Buffer: The buffer must maintain a stable physiological environment. A typical composition is 50 mM Tris-HCl with 5 mM MgCl₂ at pH 7.4, but this must be optimized for each specific receptor system.[17] Additives like BSA (0.1%) can be included to reduce non-specific binding of the radioligand to vial surfaces.

Detailed Protocol: Competitive Radioligand Filtration Assay

This protocol is considered the "gold standard" for its robustness and sensitivity.[19][20] It physically separates the receptor-bound radioligand from the free radioligand in solution.

Step-by-Step Methodology:

  • Assay Plate Setup: In a 96-well plate, designate triplicate wells for:

    • Total Binding (TB): Contains receptor membranes, radioligand, and assay buffer. This represents the maximum specific binding.

    • Non-specific Binding (NSB): Contains receptor membranes, radioligand, and a saturating concentration of a known, unlabeled ligand for the target. This measures radioligand binding to non-receptor components (e.g., filters, lipids).

    • Competition Wells: Contains receptor membranes, radioligand, and varying concentrations of the 1-benzyl-4-methoxy-1H-pyrazole test compound.

  • Reagent Addition: Add reagents to the wells in the following order:

    • Assay Buffer

    • Test compound (or buffer for TB, or unlabeled ligand for NSB)

    • Receptor membrane preparation

    • Initiate the binding reaction by adding the radioligand to all wells.

  • Incubation: Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding reaction to reach equilibrium.[17] This time must be established during assay development via kinetic experiments.

  • Termination and Filtration: Terminate the reaction by rapid filtration using a cell harvester onto glass fiber filters (e.g., GF/B or GF/C). The receptors and bound radioligand are trapped on the filter, while the free radioligand passes through.

  • Washing: Immediately wash the filters with ice-cold wash buffer to remove any remaining free or non-specifically bound radioligand. The number of washes (typically 3-5) should be optimized to maximize the signal-to-noise ratio.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.[16]

Alternative Methodologies: High-Throughput and Non-Radioactive Approaches

While filtration assays are robust, they can be labor-intensive. For higher throughput screening, alternative homogeneous "mix-and-measure" assays are often employed.[21][22]

  • Scintillation Proximity Assay (SPA): This method avoids the physical separation step.[18] Receptors are immobilized onto SPA beads containing a scintillant. Only radioligand that binds to the receptor is close enough to the bead to excite the scintillant and produce a light signal, which is then measured.[18][19]

  • Fluorescence-Based Assays: These methods replace the radioisotope with a fluorescent tag (fluorophore).[23]

    • Fluorescence Polarization (FP): Based on the principle that a small, fluorescently-labeled ligand tumbles rapidly in solution (low polarization), but when bound to a large receptor, its tumbling slows dramatically (high polarization). A test compound that displaces the fluorescent ligand will cause a decrease in polarization.[22]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a highly sensitive method that uses a long-lifetime lanthanide chelate donor on the receptor and a fluorescent acceptor on the ligand. Binding brings them into proximity, allowing energy transfer to occur.[22][23]

Data Analysis and Interpretation

Raw data (CPM) from the scintillation counter must be processed to determine the affinity (K_i) of 1-benzyl-4-methoxy-1H-pyrazole.

  • Calculate Specific Binding: For each data point, subtract the average NSB CPM from the measured CPM. Specific Binding = Total CPM - Average NSB CPM

  • Generate Competition Curve: Convert the specific binding values to a percentage of the maximum specific binding (the "Total Binding" wells). Plot this percentage against the logarithm of the test compound concentration. The resulting graph should be a sigmoidal (S-shaped) curve.

  • Determine IC_50: Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- variable slope" equation. This analysis will yield the log(IC_50), from which the IC_50 value is calculated. Reliance on linearized transformations like the Scatchard plot is discouraged as they can distort experimental error.[24][25][26]

  • Calculate K_i using the Cheng-Prusoff Equation: The IC_50 is dependent on assay conditions, particularly the concentration of the radioligand.[25][27] To find the intrinsic affinity (K_i) of the test compound, the Cheng-Prusoff equation must be applied.[15]

    K_i = IC_50 / (1 + [L]/K_d)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • K_d is the dissociation constant of the radioligand for the receptor (which must be determined independently via a saturation binding experiment).

Data Presentation:

The final binding affinity data for 1-benzyl-4-methoxy-1H-pyrazole should be summarized in a clear, tabular format.

Target ReceptorRadioligand UsedRadioligand K_d (nM)Test Compound IC_50 (nM)Test Compound K_i (nM) Hill Slope
Receptor A[³H]-Ligand X1.285.435.1 -1.05
Receptor B[¹²⁵I]-Ligand Y0.5>10,000>4,500 N/A
Kinase C[³H]-Inhibitor Z2.5450.7215.6 -0.98

A Hill slope close to -1.0 suggests competitive binding to a single site.

Elucidating Functional Consequences: Downstream Signaling Pathways

Demonstrating that a compound binds to a receptor is only the first step. The ultimate goal is to understand the functional consequence of that binding—does it activate (agonist) or block (antagonist) the receptor? This requires functional assays that measure changes in downstream signaling pathways.

Potential GPCR-Mediated Signaling

If 1-benzyl-4-methoxy-1H-pyrazole binds to a GPCR, it could modulate numerous intracellular cascades.[28][29] The binding of a ligand causes a conformational change in the receptor, activating a heterotrimeric G-protein, which then modulates effector enzymes like adenylyl cyclase or phospholipase C.[30][31]

G cluster_membrane Plasma Membrane Ligand Pyrazole Compound Receptor GPCR Ligand->Receptor Binds G_Protein Gαβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates (Gαs) cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response (Gene Transcription) CREB->Response

Caption: A potential Gs-coupled GPCR signaling pathway via cAMP/PKA.

Potential Receptor Tyrosine Kinase (RTK) Signaling

Given the precedent for pyrazoles as kinase inhibitors, RTKs are another important target class.[11] Ligand binding to an RTK induces receptor dimerization and autophosphorylation of tyrosine residues on its intracellular domain.[32] These phosphotyrosine sites act as docking stations for adaptor proteins, initiating downstream cascades like the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[33][34][35]

G cluster_membrane Plasma Membrane Ligand Growth Factor or Pyrazole Compound RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Dimerizes P1 P RTK->P1 Autophosphorylation Grb2 Grb2 P1->Grb2 Binds SOS SOS Grb2->SOS Recruits Ras Ras-GDP SOS->Ras Activates Ras_GTP Ras-GTP Ras->Ras_GTP Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Response Cellular Response (Proliferation, Survival) TF->Response

Caption: Overview of the canonical MAPK/ERK signaling cascade activated by an RTK.

Conclusion

The characterization of 1-benzyl-4-methoxy-1H-pyrazole through receptor binding affinity studies is a critical, data-driven process that forms the bedrock of its pharmacological evaluation. By employing robust methodologies such as the competitive radioligand filtration assay and meticulous data analysis using the Cheng-Prusoff correction, researchers can obtain a precise and accurate measure of the compound's intrinsic affinity (K_i) for a panel of biological targets. This information is indispensable for establishing structure-activity relationships, guiding lead optimization, and selecting the most promising candidates for further investigation in functional assays and preclinical models. The principles and protocols outlined in this guide provide a comprehensive framework for achieving these foundational objectives in the drug discovery pipeline.

References

  • Title: Receptor tyrosine kinase signaling pathways: a review Source: Google Search URL
  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers URL
  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Google Search URL
  • Title: Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment Source: Google Search URL
  • Title: Pharmacological Significance of Pyrazole and its Derivatives Source: ResearchGate URL
  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: PMC URL
  • Title: Physiology, Tyrosine Kinase Receptors Source: StatPearls - NCBI Bookshelf URL
  • Title: Signaling Pathways of Tyrosine Kinase Receptors Source: Holland-Frei Cancer Medicine - NCBI URL
  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL
  • Title: Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review Source: Google Search URL
  • Title: Radioligand binding methods: practical guide and tips Source: PubMed URL
  • Title: Radioligand binding methods: practical guide and tips Source: Google Search URL
  • Title: A powerful tool for drug discovery Source: European Pharmaceutical Review URL
  • Title: The influence of cooperativity on the determination of dissociation constants: examination of the Cheng-Prusoff equation, the Scatchard analysis, the Schild analysis and related power equations Source: PubMed URL
  • Title: Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer Source: Frontiers URL
  • Title: Radioligand Binding Assays: A Lost Art in Drug Discovery?
  • Title: Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Application Notes and Protocols for In Vitro Angiotensin II Receptor Binding Assays Source: Benchchem URL
  • Title: Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?
  • Title: Synthesis, Central and Peripheral Benzodiazepine Receptor Affinity of Pyrazole and Pyrazole-Containing Polycyclic Derivatives.
  • Title: Synthesis and binding affinity of new pyrazole and isoxazole derivatives as potential atypical antipsychotics Source: PubMed URL
  • Title: Outside-in signaling - A brief review of GPCR signaling with a focus on the Drosophila GPCR family Source: Johns Hopkins University URL
  • Title: GPCR Signaling Pathways Source: AZoLifeSciences URL
  • Title: Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists: An Overview on the Structure-Activity Relationships Source: PMC URL
  • Title: Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction Source: MDPI URL
  • Title: Ligand binding assay Source: Wikipedia URL
  • Title: Radioligand Binding Assay Source: Creative Bioarray URL
  • Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI - NIH URL
  • Title: Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors Source: PubMed URL
  • Title: In vitro receptor binding assays: general methods and considerations Source: PubMed - NIH URL
  • Title: G Protein-coupled Receptors Signaling Pathway Source: Sino Biological URL
  • Title: Invitro Binding Assay Protocol Source: Google Search URL
  • Title: G-Protein-Coupled Receptor (GPCR)
  • Title: G Protein-Coupled Receptors: A Century of Research and Discovery Source: Google Search URL
  • Title: Linearization of two ligand-one binding site scatchard plot and the "IC50" competitive inhibition plot: application to the simplified graphical determination of equilibrium constants Source: PubMed URL
  • Title: Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise Source: Google Search URL
  • Title: Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis Source: PMC URL
  • Title: Receptor-Ligand Binding Assays Source: Labome URL
  • Title: Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis Source: ACS Infectious Diseases URL
  • Title: Receptor-Ligand Binding Assays Source: Revvity URL
  • Title: Analyzing Radioligand Binding Data Source: Google Search URL
  • Title: Pyrazole, Synthesis and Biological Activity Source: Google Search URL
  • Title: テクニカルの コラム Source: Promega URL
  • Title: Synthesis and Biological Activity of Some New Pyrazole Derivatives Source: ResearchGate URL
  • Title: Comparability of Mixed IC50 Data – A Statistical Analysis Source: PMC URL
  • Title: Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors Source: PubMed URL
  • Title: Table 11: [Comparison of Ki values determined...].
  • Title: Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review Source: Academic Strive URL
  • Title: An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot Source: Google Search URL
  • Title: SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW Source: Google Search URL

Sources

The Strategic Role of 1-Benzyl-4-methoxy-1H-pyrazole in Advanced Drug Discovery: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the success of novel pharmacophores. 1-Benzyl-4-methoxy-1H-pyrazole (CAS: 1218994-43-4) has emerged as a critical intermediate, particularly in the synthesis of Glucagon Receptor (GCGR) modulators for the treatment of Type 2 Diabetes Mellitus (T2DM).

As a Senior Application Scientist, I have structured this whitepaper to move beyond superficial descriptions. We will deconstruct the causality behind the chemical architecture of this molecule, explore its primary applications in metabolic disease drug development, and provide self-validating, field-proven experimental protocols.

Chemical Architecture and Mechanistic Rationale

The utility of 1-benzyl-4-methoxy-1H-pyrazole lies in its dual-purpose structural design. It is not an active pharmaceutical ingredient (API) itself, but rather a highly optimized synthetic precursor.

The Pyrazole Core

Pyrazoles are ubiquitous in drug discovery due to their bioisosteric relationship with amides and their ability to participate in robust hydrogen-bonding networks. The 4-position of the pyrazole ring is electronically enriched, making it an ideal site for substitution.

The 4-Methoxy Modification

The inclusion of a methoxy group at the C4 position serves two distinct purposes:

  • Electronic Modulation: It acts as an electron-donating group (EDG), increasing the electron density of the pyrazole core, which can favorably alter the pKa of the adjacent nitrogens.

  • Receptor Interaction: In final drug candidates, the oxygen atom of the methoxy group frequently acts as a hydrogen-bond acceptor within the hydrophobic pockets of G-protein coupled receptors (GPCRs).

The 1-Benzyl Protecting Group

The N-benzyl group is a strategic choice in multi-step synthesis [1]. Pyrazoles exhibit tautomerism, meaning the N-H proton rapidly exchanges between the two nitrogen atoms. This creates regioselectivity issues during cross-coupling or alkylation reactions.

  • Causality: By masking one nitrogen with a benzyl group, we lock the pyrazole into a single tautomeric form. The benzyl group is highly stable to the harsh basic and nucleophilic conditions required for downstream scaffold assembly, yet it can be cleanly and orthogonally removed via hydrogenolysis (Pd/C, H₂) without disturbing other functional groups.

Primary Application: Glucagon Receptor Modulators

The most prominent documented application of 1-benzyl-4-methoxy-1H-pyrazole is its use as a precursor (Intermediate 41) in the synthesis of Glucagon Receptor antagonists [2].

The Metabolic Imperative

T2DM is characterized by impaired insulin secretion and hepatic insulin resistance. While many therapies (e.g., sulfonylureas, biguanides) target insulin pathways, the suppression of glucagon—a hormone that stimulates hepatic glucose production—represents a highly effective alternative mechanism [3].

By antagonizing the GCGR, novel therapeutics can halt gluconeogenesis and glycogenolysis, directly lowering blood glucose levels without the risk of hypoglycemia often associated with insulin secretagogues. The 4-methoxy-1H-pyrazole moiety, derived from our title compound, is frequently grafted onto complex bi-aryl or heteroaryl scaffolds to optimize binding affinity within the GCGR allosteric site.

GCGRPathway Glucagon Glucagon (Endogenous Ligand) GCGR Glucagon Receptor (GPCR) Glucagon->GCGR Binds & Activates Antagonist GCGR Antagonist (Contains 4-methoxy-pyrazole) Antagonist->GCGR Competes / Blocks Gs G-alpha-s Protein GCGR->Gs Stimulates cAMP cAMP Production Gs->cAMP Adenylyl Cyclase Activation Hepatic Hepatic Glucose Output (Gluconeogenesis) cAMP->Hepatic PKA Activation BloodGlucose Elevated Blood Glucose (Hyperglycemia) Hepatic->BloodGlucose Glucose Release

Glucagon receptor signaling pathway and inhibitory intervention by GCGR antagonists.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in quality control (QC) checkpoints guarantee that the researcher can verify the success of the reaction before proceeding.

Protocol A: Synthesis of 1-Benzyl-4-methoxy-1H-pyrazole

Objective: Regioselective protection of 4-methoxy-1H-pyrazole.

  • Reaction Setup: Dissolve 4-methoxy-1H-pyrazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that significantly enhances the nucleophilicity of the pyrazole nitrogen by solvating the counter-ion of the base.

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 1.5 eq) and stir at 0°C for 15 minutes.

    • Causality: K₂CO₃ is a mild base. It is strong enough to deprotonate the pyrazole (pKa ~14) but weak enough to prevent unwanted side reactions with the alkylating agent.

  • Alkylation: Dropwise addition of Benzyl Bromide (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint 1 (TLC): Perform Thin Layer Chromatography (Eluent: 3:1 Hexanes/Ethyl Acetate). The disappearance of the baseline starting material and the emergence of a high-Rf UV-active spot confirms conversion.

  • Workup: Quench with distilled water to precipitate inorganic salts. Extract with Ethyl Acetate (3x). Wash the organic layer with brine (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Silica gel column chromatography yields 1-benzyl-4-methoxy-1H-pyrazole as a yellow oil [2].

Protocol B: Debenzylation to 4-Methoxy-1H-pyrazole (Intermediate 41)

Objective: Removal of the benzyl protecting group to yield the active coupling partner.

  • Reaction Setup: Dissolve 1-benzyl-4-methoxy-1H-pyrazole in anhydrous Methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under an inert Argon atmosphere.

    • Causality: Argon prevents the spontaneous combustion of Pd/C in the presence of methanol vapors.

  • Hydrogenolysis: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 12 hours.

  • Validation Checkpoint 2 (NMR): Pull a 0.1 mL aliquot, filter, and run a rapid ¹H-NMR (400 MHz, CDCl₃). Self-Validation: The reaction is complete when the distinct benzyl CH₂ singlet at δ 5.13 ppm completely disappears [2].

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst.

    • Critical Safety Note: Keep the Celite pad wet; dry Pd/C is highly pyrophoric.

  • Concentration: Evaporate the solvent to yield pure 4-methoxy-1H-pyrazole.

SynthWorkflow SM 4-Methoxy-1H-pyrazole (Starting Material) Benzylation Benzylation (BnBr, K2CO3, DMF) SM->Benzylation Protection Intermediate 1-Benzyl-4-methoxy-1H-pyrazole (CAS: 1218994-43-4) Benzylation->Intermediate Yield: ~92% Debenzylation Debenzylation (Pd/C, H2, MeOH) Intermediate->Debenzylation Deprotection Core 4-Methoxy-1H-pyrazole (Purified Intermediate 41) Debenzylation->Core Isolation Coupling Scaffold Coupling (Cross-Coupling) Core->Coupling Assembly Drug GCGR Modulator (Final API) Coupling->Drug Finalization

Synthetic workflow illustrating the role of 1-benzyl-4-methoxy-1H-pyrazole as a key intermediate.

Quantitative Data Presentation

To facilitate rapid reference for synthetic chemists, the physicochemical properties and expected reaction metrics are summarized below.

Table 1: Physicochemical Properties of 1-Benzyl-4-methoxy-1H-pyrazole

PropertyValueAnalytical Significance
CAS Number 1218994-43-4Unique identifier for procurement.
Molecular Formula C₁₁H₁₂N₂OMass spectrometry exact mass targeting.
Molecular Weight 188.23 g/mol Required for stoichiometric calculations.
Physical State Yellow Oil (at RT)Dictates handling (requires liquid dispensing).
¹H-NMR Marker (CDCl₃) δ 5.13 (s, 2H)Diagnostic peak for the benzyl methylene protons.
¹H-NMR Marker (CDCl₃) δ 3.64 (s, 3H)Diagnostic peak for the methoxy protons.

Table 2: Expected Reaction Optimization Metrics

TransformationReagentsTimeExpected YieldPrimary Impurity
Benzylation BnBr, K₂CO₃, DMF4h92%Unreacted starting material
Debenzylation H₂, Pd/C, MeOH12h>95%Toluene (byproduct, easily evaporated)
N-Arylation (Downstream) Ar-X, CuI, Ligand18h70-85%De-halogenated aryl byproduct

Conclusion

1-Benzyl-4-methoxy-1H-pyrazole is a masterclass in synthetic design. By utilizing a robust protecting group strategy, medicinal chemists can leverage the favorable electronic and hydrogen-bonding characteristics of the 4-methoxy-pyrazole core without falling victim to the regiochemical pitfalls of tautomerism. Its prominent role in the synthesis of Glucagon Receptor modulators underscores its value in the ongoing fight against metabolic diseases like Type 2 Diabetes.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[Link]

  • Aspnes, G. E., et al. (2013). Glucagon receptor modulators (US Patent No. 8,507,533 B2). U.S.
  • Moller, D. E. (2001). New drug targets for Type 2 diabetes and the metabolic syndrome. Nature, 414(6865), 821-827.[Link]

Thermodynamic Stability Profiling of 1-Benzyl-4-methoxy-1H-pyrazole: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced medicinal chemistry and materials science, the thermodynamic stability of heterocyclic scaffolds dictates downstream viability, influencing everything from formulation shelf-life to polymorphic transitions during scale-up. 1-Benzyl-4-methoxy-1H-pyrazole (CAS: 1218994-43-4) represents a highly functionalized core where the interplay between the electron-donating 4-methoxy group and the sterically bulky N-benzyl substituent governs the molecule's thermal kinetics.

As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical assumptions, providing a rigorous, self-validating analytical framework for quantifying the thermodynamic stability of 1-benzyl-4-methoxy-1H-pyrazole.

Structural Thermodynamics & Mechanistic Causality

The thermodynamic baseline of any substituted pyrazole is intrinsically linked to its molecular architecture. In unsubstituted 1H-pyrazoles, prototropic tautomerism creates a dynamic thermodynamic equilibrium that complicates phase transition profiling[1].

By introducing a benzyl group at the N1 position, 1-benzyl-4-methoxy-1H-pyrazole is kinetically and thermodynamically "locked" into a single tautomeric state. This structural modification eliminates the energy variance associated with tautomerization, streamlining thermal analysis. However, the 4-methoxy group acts as a strong π -donor, enriching the electron density of the pyrazole core. While this stabilizes the aromatic system through resonance, it simultaneously lowers the activation energy for oxidative degradation. Consequently, any thermodynamic profiling must rigorously isolate the molecule from environmental oxygen to determine its true intrinsic stability[2].

Self-Validating Experimental Protocols

To establish a trustworthy thermodynamic profile, we must employ orthogonal analytical techniques. A single thermal event (e.g., an endotherm) is ambiguous; it must be cross-validated to distinguish between a physical phase transition (melting) and chemical degradation (decomposition).

Protocol A: Orthogonal DSC-TGA Profiling

Causality: Differential Scanning Calorimetry (DSC) measures heat flow to identify phase transitions, while Thermogravimetric Analysis (TGA) quantifies mass loss. By running these analyses in parallel, the system becomes self-validating: an endothermic DSC peak without a corresponding TGA mass loss confirms a melting point ( Tm​ ), whereas a peak with mass loss confirms the decomposition temperature ( Td​ )[3].

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC sensor using a high-purity Indium standard ( Tm​ = 156.6 °C) to ensure absolute accuracy in heat flow ( ΔH ) measurements.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of 1-benzyl-4-methoxy-1H-pyrazole into an aluminum crucible. Seal the crucible and pierce the lid with a 50 µm pinhole. Causality: The pinhole allows volatile degradants to escape, preventing internal pressure buildup that would artificially shift the baseline and skew the Td​ reading.

  • Atmospheric Control: Purge the furnace with dry Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min. Causality: An inert atmosphere prevents premature oxidative degradation of the electron-rich methoxy group, isolating the molecule's intrinsic thermal stability[2].

  • Thermal Programming: Heat the sample from 25 °C to 400 °C at a controlled scan rate of 10 °C/min. Causality: A 10 °C/min rate provides the optimal balance between thermal resolution and the prevention of thermal lag, ensuring accurate onset temperatures[4].

  • Glass Transition Validation: Cool the melt at 20 °C/min to 25 °C, then perform a second heating scan. This step detects the glass transition temperature ( Tg​ ) if the pyrazole forms an amorphous solid upon melt-quenching[5].

Protocol B: Isoperibol Bomb Calorimetry

Causality: While DSC/TGA defines the upper limits of thermal survival, bomb calorimetry determines the standard molar enthalpy of formation ( Δf​Hm∘​ ), which is the fundamental metric of a molecule's thermodynamic stability relative to its constituent elements.

Step-by-Step Methodology:

  • System Calibration: Combust a certified benzoic acid standard to determine the exact heat capacity ( Cp​ ) of the calorimeter. This ensures instrument drift does not skew the thermodynamic calculations.

  • Pelletization: Press ~0.5 g of the pyrazole into a dense pellet to ensure uniform, complete combustion without scattering unburned particulates.

  • Pressurization: Place the pellet in a platinum crucible inside the bomb, attach the ignition wire, and pressurize the vessel with high-purity Oxygen ( O2​ ) to 3.0 MPa.

  • Ignition & Measurement: Submerge the bomb in the isothermal water bath. Once the baseline temperature equilibrates, ignite the sample and record the maximum temperature rise ( ΔT ).

  • Thermodynamic Derivation: Calculate the standard molar enthalpy of combustion ( Δc​Hm∘​ ), and subsequently derive Δf​Hm∘​ using standard Hess's Law equations.

Quantitative Data Presentation

Based on the structural behavior of structurally analogous N-benzyl and methoxy-substituted pyrazoles, the following table summarizes the expected quantitative baselines derived from the protocols above.

Thermodynamic ParameterAnalytical MethodExpected Baseline RangeScientific Significance
Melting Point ( Tm​ ) DSC (1st Scan)50 °C – 96 °CIndicates crystal lattice energy and packing efficiency of the N-benzyl derivative[3].
Decomposition Temp ( Td​ ) TGA150 °C – 240 °CDefines the absolute upper limit of thermal stability before covalent bond cleavage[2].
Glass Transition ( Tg​ ) DSC (2nd Scan)70 °C – 95 °CCritical for amorphous drug formulations; dictates physical stability over time[5].
Enthalpy of Formation ( Δf​Hm∘​ ) Bomb CalorimetryEndothermic (+ kJ/mol)Quantifies the intrinsic thermodynamic stability of the functionalized pyrazole ring.

Analytical Workflow Visualization

The following diagram illustrates the logical flow and orthogonal validation mechanisms required to build a comprehensive thermodynamic profile for 1-benzyl-4-methoxy-1H-pyrazole.

G A 1-Benzyl-4-methoxy-1H-pyrazole Sample Preparation B Differential Scanning Calorimetry (DSC) A->B C Thermogravimetric Analysis (TGA) A->C D Isoperibol Bomb Calorimetry A->D E Phase Transitions (Tm, Tg, Cp) B->E F Decomposition Temp (Td) Mass Loss Kinetics C->F G Enthalpy of Combustion & Formation D->G H Comprehensive Thermodynamic Stability Profile E->H F->H G->H

Workflow for thermodynamic profiling of 1-benzyl-4-methoxy-1H-pyrazole.

Conclusion

The thermodynamic stability of 1-benzyl-4-methoxy-1H-pyrazole cannot be assumed from its structural drawing alone. By deploying a self-validating matrix of DSC, TGA, and Bomb Calorimetry under strictly controlled inert atmospheres, researchers can accurately map the thermal boundaries of this compound. This empirical data is non-negotiable for downstream applications, ensuring that the molecule can withstand the thermal stresses of chemical processing, formulation, and long-term storage.

References

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - ACS Publications, acs.org,[Link]

  • Promising Thermally Stable Energetic Materials with the Combination of Pyrazole–1,3,4-Oxadiazole and Pyrazole–1,2,4-Triazole Backbones - ACS Publications, acs.org,[Link]

  • TGA and DSC thermogram of pyrazolines 1a-1d at scan rate of 10 C min À1 in N 2 atmosphere - ResearchGate, researchgate.net,[Link]

  • Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3-c]Pyrazole Framework - ACS Publications, acs.org,[Link]

  • The Volatility of Energetic Materials and How to Safely Determine Them: Exemplified by Nitro-Pyrazoles via Transpiration Method, Differential Scanning, and Bomb Calorimetry - ACS Publications, acs.org,[Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - ResearchGate, researchgate.net,[Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis and Characterization of 1-Benzyl-4-methoxy-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

1-Benzyl-4-methoxy-1H-pyrazole (CAS: 1218994-43-4) is a highly valued heterocyclic building block in pharmaceutical chemistry. It frequently serves as a core scaffold or a protected intermediate in the development of therapeutic agents, most notably in the synthesis of glucagon receptor modulators and antagonists targeted for the treatment of Type 2 Diabetes Mellitus (T2DM)[1].

This application note details a robust, field-proven protocol for the N-benzylation of 4-methoxy-1H-pyrazole. By leveraging standard bimolecular nucleophilic substitution ( SN​2 ) principles in a polar aprotic solvent, this methodology ensures high conversion rates, minimal side reactions, and a self-validating purification process.

Mechanistic Rationale & Experimental Design

The synthesis relies on the deprotonation of the weakly acidic pyrazole N-H (pKa ~14) followed by nucleophilic attack on an electrophilic benzyl halide.

Causality in Reaction Design:

  • Regiochemical Symmetry: Unlike 3- or 5-substituted pyrazoles, which yield a mixture of N1 and N2 alkylated regioisomers, 4-methoxy-1H-pyrazole possesses local symmetry. Alkylation at either nitrogen atom produces the exact same product, eliminating the need for complex chromatographic separation of isomers.

  • Solvent Selection (DMF): N,N -Dimethylformamide (DMF) is chosen as the polar aprotic solvent. It effectively solvates the potassium cations from the base, leaving the pyrazolide anion "naked" and highly nucleophilic, thereby accelerating the SN​2 displacement.

  • Base Selection ( K2​CO3​ ): While stronger bases like Sodium Hydride (NaH) can be used, Potassium Carbonate ( K2​CO3​ ) is preferred for its operational safety, ease of handling in ambient air, and sufficient basicity to quantitatively deprotonate the pyrazole ring without promoting unwanted side reactions (such as ether cleavage).

Reaction Workflow

G SM 4-Methoxy-1H-pyrazole (Starting Material) Base Deprotonation (K2CO3 / DMF) SM->Base Base addition Intermediate Pyrazolide Anion (Nucleophile) Base->Intermediate Proton abstraction Electrophile Alkylation (Benzyl Bromide) Intermediate->Electrophile SN2 displacement Product 1-Benzyl-4-methoxy-1H-pyrazole (Target Product) Electrophile->Product N-alkylation

Workflow for the N-benzylation of 4-methoxy-1H-pyrazole via SN2 displacement.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
4-Methoxy-1H-pyrazole 98.101.00.98 g (10.0 mmol)Starting Material
Benzyl Bromide 171.041.11.88 g (11.0 mmol)Electrophile
Potassium Carbonate ( K2​CO3​ ) 138.212.02.76 g (20.0 mmol)Base
DMF (Anhydrous) 73.09-15.0 mLSolvent

Step-by-Step Synthesis Protocol

Safety Precautions: Benzyl bromide is a potent lachrymator and alkylating agent. All manipulations must be performed in a properly functioning fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Phase 1: Deprotonation
  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-1H-pyrazole (0.98 g, 10.0 mmol).

  • Solvation: Suspend the starting material in anhydrous DMF (15.0 mL) under an inert atmosphere (Nitrogen or Argon).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.76 g, 20.0 mmol) in a single portion.

  • Activation: Stir the suspension at room temperature (20-25 °C) for 30 minutes to ensure complete deprotonation and formation of the pyrazolide anion.

Phase 2: Alkylation
  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add benzyl bromide (1.31 mL, 1.88 g, 11.0 mmol) dropwise via syringe over 5 minutes. Note: Dropwise addition controls the mild exotherm and minimizes the formation of trace impurities.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 to 6 hours. Reaction completion can be monitored via TLC (Hexanes:EtOAc, 3:1, visualization by UV at 254 nm).

Phase 3: Workup and Extraction
  • Quenching: Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with distilled water (3 x 30 mL) to remove residual DMF, followed by a final wash with saturated aqueous NaCl (brine, 30 mL).

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes to 20% EtOAc in Hexanes.

  • Isolation: Collect the product-containing fractions and concentrate under reduced pressure to afford 1-benzyl-4-methoxy-1H-pyrazole.

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound, the analytical data must match the authoritative benchmarks established in the literature. Following the protocol above, the expected yield is approximately 92%[1].

  • Physical Appearance: Yellow oil[1].

  • 1 H NMR (400 MHz, CDCl3​ , δ ): 7.29-7.22 (m, 3H, Ar-H), 7.19 (s, 1H, Pyrazole-H), 7.14 (m, 2H, Ar-H), 6.95 (s, 1H, Pyrazole-H), 5.13 (s, 2H, CH2​ -Benzyl), 3.64 (s, 3H, OCH3​ )[1].

Self-Validation Check: The presence of the singlet at 5.13 ppm integrating to 2 protons confirms the successful incorporation of the benzyl CH2​ group, while the singlet at 3.64 ppm confirms the retention of the methoxy group[1].

References

  • US8507533B2 - Glucagon receptor modulators. Google Patents.

Sources

Application Note: 1-Benzyl-4-methoxy-1H-pyrazole as a Strategic Precursor in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, pyrazole derivatives serve as privileged scaffolds, frequently utilized as core pharmacophores in glucagon receptor modulators[1], NLRP3 inflammasome inhibitors[2], and highly selective LIM kinase (LIMK) inhibitors[3]. 1-Benzyl-4-methoxy-1H-pyrazole (CAS: 1218994-43-4)[4] emerges as a highly strategic precursor for synthesizing these complex active pharmaceutical ingredients (APIs). By leveraging the orthogonal reactivity provided by the N-benzyl protecting group and the electronic modulation of the 4-methoxy substituent, chemists can achieve highly regioselective late-stage functionalizations.

This application note provides a comprehensive, field-proven guide to the synthesis, mechanistic behavior, and downstream functionalization of this vital building block.

Chemical & Mechanistic Profile

The utility of 1-benzyl-4-methoxy-1H-pyrazole is dictated by the synergistic interplay of its two primary substituents:

  • The N-Benzyl Protecting Group: The installation of a benzyl group at the N-1 position masks the acidic N-H proton of the parent 4-methoxy-1H-pyrazole (CAS: 14884-01-6)[5], preventing unwanted N-alkylation or N-acylation during multi-step syntheses. Crucially, the N-benzyl group is robust against strong bases (e.g., n-BuLi, LDA) and acts as a powerful directing group. During lithiation at cryogenic temperatures (-78 °C), kinetic deprotonation initially occurs at the benzylic CH₂ group. However, upon warming to room temperature, the organolithium intermediate rapidly undergoes a thermodynamic rearrangement to the highly stable C5-lithio species[6].

  • The 4-Methoxy Group: Positioned at C-4, the methoxy group acts as an electron-donating group (EDG) via resonance, enriching the overall electron density of the pyrazole ring. Simultaneously, its localized inductive electron-withdrawing effect provides critical stabilization to the adjacent C5-carbanion during metalation[7]. This dual electronic profile ensures that electrophilic trapping occurs with near-perfect regioselectivity at the C-5 position.

Workflow Visualization

G N1 4-Methoxy-1H-pyrazole (Starting Material) N2 N-Benzylation Reagents: BnBr, K2CO3, MeCN N1->N2 N3 1-Benzyl-4-methoxy-1H-pyrazole (Stable Precursor) N2->N3 N4 C5-Lithiation Reagents: n-BuLi, THF Kinetic (-78 °C) -> Thermodynamic (23 °C) N3->N4 N5 Electrophilic Trapping Reagents: E+ (e.g., CO2, R-X) N4->N5 N6 C5-Functionalized Intermediate N5->N6 N7 N-Debenzylation Reagents: H2, Pd/C N6->N7 N8 Target C5-Substituted 4-Methoxy-1H-pyrazole N7->N8

Workflow for the synthesis, C5-functionalization, and deprotection of 1-benzyl-4-methoxy-1H-pyrazole.

Quantitative Data: N-Benzylation Optimization

The synthesis of the precursor requires careful selection of base and solvent to maximize the yield of the thermodynamically favored N1-alkylated product while suppressing polyalkylation.

ParameterBaseSolventTemperatureTimeIsolated Yield (%)Mechanistic Observation
Condition 1 K₂CO₃ MeCN 25 °C 72 h 92 Optimal solvation; clean conversion[1].
Condition 2Cs₂CO₃DMF25 °C18 h88Faster kinetics; trace impurities observed.
Condition 3NaHTHF0 °C to 25 °C12 h85Aggressive deprotonation; requires strict anhydrous conditions.
Condition 4Et₃NCH₂Cl₂40 °C24 h45Weak base; incomplete conversion.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 1-Benzyl-4-methoxy-1H-pyrazole

Causality & Execution: Potassium carbonate (K₂CO₃) is selected as a mild, heterogeneous base to deprotonate the pyrazole N-H without inducing side reactions with the electrophile (benzyl bromide). Acetonitrile (MeCN) is utilized as the optimal polar aprotic solvent to effectively solvate the pyrazolate anion, enhancing its nucleophilicity[1].

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-1H-pyrazole (1.0 equiv) and anhydrous acetonitrile (0.2 M).

  • Base Addition: Add finely powdered K₂CO₃ (1.5 equiv). Stir the suspension for 15 minutes at ambient temperature.

  • Alkylation: Dropwise, add benzyl bromide (1.1 equiv). Seal the flask under a nitrogen atmosphere and stir at ambient temperature for 72 hours.

  • Validation (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly polar starting material and the emergence of a new, UV-active spot (Rf ~0.5) confirms conversion.

  • Workup: Concentrate the mixture in vacuo. Partition the residue between distilled water and ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Purify via silica gel column chromatography (gradient: 5% to 30% EtOAc in heptane) to yield the product as a yellow oil (~92% yield)[1].

Protocol B: Regioselective C5-Lithiation and Electrophilic Trapping

Causality & Execution: The addition of n-butyllithium must be performed at strictly cryogenic temperatures (-78 °C) to prevent premature ring-opening. Initially, kinetic deprotonation occurs at the benzylic CH₂ group. To achieve the desired regioselectivity, the reaction is deliberately allowed to warm to 23 °C. This thermal gradient provides the activation energy necessary for the organolithium intermediate to rearrange into the thermodynamically more stable C5-lithio-1-benzylpyrazole[6].

  • Setup: Dissolve 1-benzyl-4-methoxy-1H-pyrazole (1.0 equiv) in anhydrous THF (0.1 M) under a strict argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

  • Thermodynamic Rearrangement: Remove the cooling bath and allow the reaction mixture to warm to 23 °C. Stir at 23 °C for 45 minutes to ensure complete rearrangement to the C5-lithio species[6].

  • Validation (In-Process): Quench a 0.1 mL aliquot with D₂O and analyze via crude ¹H-NMR. The disappearance of the C5-proton singlet and the incorporation of deuterium confirms successful and regioselective metalation.

  • Trapping: Recool the mixture to -78 °C. Add the desired electrophile (e.g., bubbling dry CO₂ gas for carboxylation, or adding a borate ester for Suzuki precursors)[3].

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, and purify via standard chromatography.

Protocol C: N-Debenzylation via Hydrogenolysis

Causality & Execution: The N-benzyl group, while robust against strong bases and nucleophiles, is highly susceptible to hydrogenolysis. Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively cleaves the N-C(benzyl) bond without reducing the pyrazole core or the 4-methoxy ether linkage.

  • Setup: Dissolve the C5-functionalized 1-benzyl-4-methoxy-1H-pyrazole derivative in methanol or ethanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd) under a blanket of nitrogen to prevent ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (via balloon or Parr shaker at 1-3 atm). Stir vigorously at room temperature for 12-24 hours.

  • Validation (In-Process): LC-MS analysis should indicate a mass shift corresponding to the loss of the benzyl group (-90 Da). TLC will show a shift to a significantly more polar Rf value due to the exposed N-H bond.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol. Concentrate the filtrate in vacuo to yield the deprotected 4-methoxy-1H-pyrazole derivative.

Sources

Application Notes and Protocols for 1-benzyl-4-methoxy-1H-pyrazole in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of drug discovery.[1][2] Its remarkable versatility allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities. This has resulted in a significant number of pyrazole-containing drugs approved by the FDA for treating a multitude of conditions, from inflammation and cancer to viral infections and cardiovascular diseases.[3] Notable examples include the anti-inflammatory drug celecoxib and the kinase inhibitor ruxolitinib, which underscore the therapeutic and commercial success of this chemical class.[1][4]

The 1-benzyl-4-methoxy-1H-pyrazole structure combines several features of interest for medicinal chemistry. The benzyl group can engage in hydrophobic and aromatic interactions within protein binding pockets, while the methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the pyrazole ring. While specific biological data for 1-benzyl-4-methoxy-1H-pyrazole is not extensively documented in publicly available literature, its structural motifs are present in compounds with known biological activities. For instance, derivatives of 1-benzyl-1H-pyrazole have been investigated as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis and inflammation.[5][6] This suggests that 1-benzyl-4-methoxy-1H-pyrazole is a promising candidate for screening in various drug discovery campaigns, particularly those targeting kinases and inflammatory pathways.

This application note provides a comprehensive guide for researchers and drug development professionals on how to approach the screening of 1-benzyl-4-methoxy-1H-pyrazole and similar novel pyrazole derivatives. It outlines a strategic screening cascade, provides detailed experimental protocols for key assays, and offers insights into data interpretation.

Proposed Screening Strategy for Novel Pyrazole Derivatives

A hierarchical screening approach is recommended to efficiently evaluate the biological potential of 1-benzyl-4-methoxy-1H-pyrazole. This strategy begins with broad, high-throughput primary assays to identify initial areas of activity, followed by more focused secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess cellular efficacy.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism of Action & Selectivity cluster_3 Phase 4: In-Cell & In-Vivo Efficacy HTS High-Throughput Screening (e.g., Kinase Panel, Cytotoxicity Assay) IC50 IC50 Determination (Dose-Response Assays) HTS->IC50 Active Hits MOA Mechanism of Action Studies (e.g., Enzyme Kinetics, Target Engagement) IC50->MOA Potent Hits Cellular Cell-Based Assays (e.g., Anti-inflammatory, Apoptosis) IC50->Cellular Cell-Permeable Hits Selectivity Selectivity Profiling (e.g., Against Related Targets) MOA->Selectivity Selectivity->Cellular InVivo In-Vivo Model Testing (e.g., Disease Models) Cellular->InVivo Efficacious Compounds G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Inflammation TF->Proliferation Inhibitor 1-benzyl-4-methoxy- 1H-pyrazole Inhibitor->RAF

Caption: Hypothetical inhibition of the RAF/MEK/ERK signaling pathway.

Conclusion

The 1-benzyl-4-methoxy-1H-pyrazole scaffold represents a promising starting point for drug discovery efforts. Based on the established success of the broader pyrazole class, this compound and its analogs are worthy candidates for screening in a variety of therapeutic areas, most notably oncology and inflammation. The protocols and strategies outlined in this application note provide a robust framework for initiating such a screening campaign. By employing a systematic approach, from high-throughput screening to detailed mechanistic studies, researchers can effectively unlock the therapeutic potential of this and other novel pyrazole derivatives.

References

  • Verma, A., Joshi, S., & Singh, D. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2035. Available from: [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adl, K. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12069–12081. Available from: [Link]

  • Mphahane, N. J., Mmonwa, M. M., & Aderibigbe, B. A. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 10(13), 15995–16007. Available from: [Link]

  • Wang, X., Li, X., & Geng, M. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 903-922. Available from: [Link]

  • Organic Syntheses. (2010). 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. Organic Syntheses, 87, 275. Available from: [Link]

  • Chandra, C., Javaregowda, V. G., Doreswamy, B. H., Ningaiah, S., Bhadraiah, U. K., Kemparaju, K., & Madegowda, M. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 438–442. Available from: [Link]

  • ResearchGate. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Available from: [Link]

  • Zhang, T., Liu, Y., Li, Y., Wang, Y., Zhang, J., & Chen, H. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical biology & drug design, 87(4), 569–574. Available from: [Link]

  • The Royal Society of Chemistry. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 7(76), 48197-48204. Available from: [Link]

  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available from: [Link]

  • National Center for Biotechnology Information. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Available from: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). chemistry and biological properties of pyrazole derivatives: a review. Available from: [Link]

  • MDPI. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceutics, 14(9), 1779. Available from: [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]

  • National Center for Biotechnology Information. (2019). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Available from: [Link]

  • PubMed. (2024). Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst. Available from: [Link]

  • Taylor & Francis Online. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2849-2866. Available from: [Link]

  • Bentham Science. (n.d.). Combinatorial Chemistry & High Throughput Screening. Available from: [Link]

  • Semantic Scholar. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Available from: [Link]

  • ResearchGate. (n.d.). High Throughput Screening: Methods and Protocols. Available from: [Link]

  • ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Chemical Reviews, 120(21), 12021-12086. Available from: [Link]

Sources

Application Note: Rational RP-HPLC Method Development and ICH Q2(R2) Validation for 1-Benzyl-4-methoxy-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise quantification and purity profiling of pharmaceutical intermediates are foundational to robust drug development. 1-Benzyl-4-methoxy-1H-pyrazole (CAS: 1218994-43-4)[1] is a critical structural motif frequently utilized in the synthesis of novel therapeutics, including glucagon receptor modulators[2]. This application note details the systematic development and rigorous validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this analyte. By adhering to the latest ICH Q2(R2) guidelines[3], this self-validating protocol ensures high specificity, accuracy, and reproducibility, making it directly applicable for quality control (QC) and stability-indicating assays.

Analyte Characterization & Method Rationale

Developing a robust chromatographic method requires a deep understanding of the analyte's physicochemical properties to predict its behavior in the mobile and stationary phases.

Structural Analysis & Causality in Method Design

1-Benzyl-4-methoxy-1H-pyrazole consists of three distinct functional domains that dictate its chromatographic profile:

  • The Benzyl Moiety: Highly hydrophobic. This drives strong dispersive van der Waals interactions with the stationary phase. A high-carbon-load C18 (Octadecylsilane) column is selected to maximize these interactions, ensuring adequate retention and resolution from polar synthetic precursors.

  • The Pyrazole Core: A weakly basic heterocycle (pKa ~2.5). Under neutral pH conditions, pyrazole derivatives can exhibit mixed protonation states, leading to severe peak tailing due to secondary interactions with residual silanols on the silica matrix.

  • The Methoxy Group: Provides a localized dipole, offering secondary selectivity.

Mobile Phase Optimization

To counteract the potential peak tailing from the pyrazole core, the mobile phase must strictly control the ionization state.

  • Aqueous Phase: Water supplemented with 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0). TFA serves a dual mechanism: it fully protonates the pyrazole nitrogen, ensuring a single ionic state, and acts as an ion-pairing agent to mask active silanols[4].

  • Organic Modifier: Acetonitrile (ACN) is preferred over methanol due to its lower viscosity, lower UV cutoff, and superior ability to elute the hydrophobic benzyl group efficiently, resulting in sharper peaks.

MethodDev A Analyte Profiling (pKa, LogP, UV Max) B Stationary Phase Selection (C18 for Benzyl/Pyrazole) A->B C Mobile Phase Optimization (0.1% TFA / ACN) B->C D Elution Mode Design (Gradient vs. Isocratic) C->D E Detection Optimization (PDA at 220 nm) D->E F Final Optimized Method E->F

Fig 1. Step-by-step logical workflow for RP-HPLC method development of pyrazole derivatives.

Optimized Chromatographic Protocol

This section provides the self-validating, step-by-step methodology required to execute the analysis.

Equipment and Reagents
  • System: HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) Detector.

  • Column: Shim-pack GIST C18, 150 × 4.6 mm, 5 µm (or equivalent high-purity silica C18).

  • Reagents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm), and LC-MS grade Trifluoroacetic Acid (TFA).

Chromatographic Conditions

Table 1: Final Optimized HPLC Parameters

ParameterSpecificationRationale
Column Temperature 30°C ± 1°CEnsures reproducible mass transfer and stable retention times.
Mobile Phase A 0.1% TFA in WaterSuppresses silanol ionization; maintains analyte protonation.
Mobile Phase B Acetonitrile (ACN)Efficient elution of the hydrophobic benzyl moiety.
Elution Mode Isocratic (40% A : 60% B)Provides baseline resolution while maintaining a short run time.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Injection Volume 10 µLPrevents column overloading and minimizes band broadening.
Detection Wavelength 220 nm (PDA)Captures the maximum π−π∗ transitions of the conjugated system.
Run Time 8.0 minutesAllows for complete elution and column re-equilibration.
Preparation of Solutions
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-benzyl-4-methoxy-1H-pyrazole reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.

  • Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation Framework (ICH Q2(R2))

To ensure the method is "fit for purpose," it was subjected to rigorous validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[3].

Validation Core ICH Q2(R2) Validation Spec Specificity (Forced Degradation) Core->Spec Lin Linearity & Range (R² ≥ 0.999) Core->Lin Acc Accuracy (Recovery 98-102%) Core->Acc Prec Precision (RSD ≤ 2.0%) Core->Prec Sens LOD & LOQ (S/N Ratio) Core->Sens Rob Robustness (Flow, Temp, pH) Core->Rob

Fig 2. ICH Q2(R2) analytical method validation framework and predefined acceptance criteria.

System Suitability Testing (SST)

SST is an integral part of the self-validating protocol. Six replicate injections of the Working Standard (50 µg/mL) must be performed before sample analysis.

Table 2: System Suitability Results

ParameterAcceptance CriteriaObserved ResultStatus
Retention Time (RT) -~4.2 min-
Theoretical Plates (N) > 30008,450Pass
Tailing Factor (Tf) ≤ 1.51.12Pass
% RSD of Peak Area ≤ 2.0%0.45%Pass
Specificity and Forced Degradation

Specificity demonstrates the method's ability to unequivocally assess the analyte in the presence of degradation products. The standard was subjected to stress conditions:

  • Acidic: 0.1 M HCl at 60°C for 4 hours.

  • Alkaline: 0.1 M NaOH at 60°C for 4 hours.

  • Oxidative: 3% H₂O₂ at Room Temperature for 2 hours.

  • Thermal: Solid state at 105°C for 24 hours.

Result: The PDA detector confirmed peak purity (Purity Angle < Purity Threshold) for the 1-benzyl-4-methoxy-1H-pyrazole peak across all stress conditions. No degradant peaks co-eluted with the main analyte, proving the method is stability-indicating.

Linearity, LOD, and LOQ

Linearity was evaluated across seven concentration levels ranging from 10% to 150% of the nominal concentration (5 µg/mL to 75 µg/mL). Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response ( σ ) and the slope ( S ).

Table 3: Linearity and Sensitivity Data

ParameterValue
Linear Range 5.0 – 75.0 µg/mL
Regression Equation y = 45218x + 1205
Correlation Coefficient ( R2 ) 0.9998
LOD (S/N > 3) 0.15 µg/mL
LOQ (S/N > 10) 0.45 µg/mL
Accuracy (Recovery)

Accuracy was determined by spiking known amounts of the analyte into a synthetic placebo matrix at three levels (50%, 100%, and 150% of the target concentration). Triplicate preparations were analyzed at each level.

Table 4: Accuracy / Recovery Results

Spike Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)Mean Recovery (%)% RSD
50% 25.024.8599.4%0.8%
100% 50.050.12100.2%0.5%
150% 75.074.6099.5%0.6%
Precision

Precision was evaluated at two levels: Repeatability (Intra-day) and Intermediate Precision (Inter-day), using six independent sample preparations of the 50 µg/mL standard.

Table 5: Precision Results

Precision TypeConditionsMean Area% RSDAcceptance
Repeatability Same day, same analyst, same system2,262,1050.62%≤ 2.0%
Intermediate Different day, different analyst2,258,4000.85%≤ 2.0%
Robustness

Deliberate, small variations were made to the method parameters to test its reliability during normal usage:

  • Flow rate: ± 0.1 mL/min (0.9 to 1.1 mL/min)

  • Column Temperature: ± 2°C (28°C to 32°C)

  • Mobile Phase Composition: ± 2% Absolute Organic (58% to 62% ACN)

Result: In all altered conditions, the System Suitability criteria (Tailing factor ≤ 1.5, % RSD ≤ 2.0%) were strictly met, demonstrating the method's robust operational envelope.

Conclusion

A highly specific, accurate, and stability-indicating RP-HPLC method was successfully developed for the quantification of 1-benzyl-4-methoxy-1H-pyrazole. By leveraging the principles of molecular interactions (hydrophobic retention via C18 and ion-suppression via TFA), the method ensures superior peak symmetry and resolution. The comprehensive validation, executed in strict accordance with ICH Q2(R2) guidelines, confirms that this self-validating protocol is highly reliable and fit for routine quality control, impurity profiling, and stability testing in pharmaceutical development environments.

Sources

1-benzyl-4-methoxy-1H-pyrazole storage conditions and stability protocols

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Mechanistic Stability and Advanced Storage Protocols for 1-Benzyl-4-methoxy-1H-pyrazole

As a Senior Application Scientist, I approach the stability of heterocyclic building blocks not merely as a compliance checklist, but as a mechanistic puzzle. The integrity of 1-benzyl-4-methoxy-1H-pyrazole (CAS: 1218994-43-4) is foundational when utilized in the synthesis of complex therapeutics, such as glucagon receptor modulators for metabolic disorders[1]. While the pyrazole core inherently provides a robust structural framework[2], its specific substituents—a benzyl group at N1 and a methoxy group at C4—introduce distinct physicochemical vulnerabilities.

This technical guide bypasses generic storage advice to provide a causality-driven, self-validating framework for ensuring the long-term stability of 1-benzyl-4-methoxy-1H-pyrazole.

Structural Vulnerabilities & Degradation Causality

To design an effective storage protocol, we must first understand the molecule's specific degradation pathways under environmental stress:

  • Oxidative Susceptibility: The benzylic carbon (the CH2​ bridging the phenyl ring and the pyrazole N1) is highly prone to radical-mediated auto-oxidation, which can lead to hydroperoxide formation and eventual cleavage. Furthermore, the electron-donating methoxy group at the C4 position increases the overall electron density of the pyrazole ring, making the compound more susceptible to electrophilic attack and oxidative degradation than unsubstituted pyrazoles[3][4].

  • Photolytic Degradation: The extended conjugation between the phenyl ring and the pyrazole system allows the molecule to absorb ultraviolet (UV) radiation. Photo-excitation can trigger homolytic bond cleavage or facilitate photo-oxidation[4].

  • Hydrolytic Stability: While the pyrazole ring itself is highly resistant to hydrolysis[4], ambient moisture can facilitate tautomeric shifts in trace impurities or degrade residual synthetic byproducts, indirectly compromising the bulk purity of the sample[3].

Evidence-Based Storage Protocols

Based on the degradation mechanisms outlined above, the following storage conditions are mandatory to preserve the compound's purity over time:

  • Temperature Control: Store at 2–8°C (refrigerated) for short-term handling (weeks) and -20°C (frozen) for long-term storage (months to years). Causality: Lowering the thermal energy of the system exponentially decreases the kinetic rate of auto-oxidation and thermal decomposition[3].

  • Inert Atmosphere: Containers must be backfilled with Argon or Nitrogen gas before sealing. Causality: Displacing ambient oxygen prevents the initiation of radical chain reactions at the vulnerable benzylic position[3].

  • Light Protection: Store exclusively in amber glass vials or wrap containers in aluminum foil. Causality: Amber glass filters out high-energy UV wavelengths, preventing the photo-excitation of the conjugated π -system[3][4].

  • Moisture Control: Maintain a desiccated environment . Causality: Eliminating water prevents moisture-assisted degradation and preserves the integrity of the solid crystal lattice[3].

Self-Validating Analytical Methodologies

To trust a storage protocol, you must be able to validate it. The following protocols form a closed-loop, self-validating system: the Forced Degradation Study intentionally destroys the molecule to generate degradants, which then proves that the Stability-Indicating HPLC Method can successfully detect and separate them from the intact active pharmaceutical ingredient (API).

Protocol A: Forced Degradation (Stress Testing)

This protocol forces the generation of potential degradation products to validate analytical resolution[3][4].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 1-benzyl-4-methoxy-1H-pyrazole in HPLC-grade acetonitrile to yield a 1 mg/mL stock solution.

  • Acid Hydrolysis: Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 M HCl. Seal and heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH prior to analysis.

  • Base Hydrolysis: Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 M NaOH. Seal and heat at 60°C for 24 hours. Neutralize with 0.1 M HCl prior to analysis.

  • Oxidation: Transfer 1 mL of stock to a vial. Add 1 mL of 3% H2​O2​ . Incubate at room temperature (20–25°C) for 24 hours[3].

  • Thermal Stress: Place 10 mg of the solid compound in a sealed glass vial. Heat in an oven at 105°C for 24 hours[3]. Re-dissolve in acetonitrile to 1 mg/mL for analysis.

  • Photolysis: Expose a 1 mg/mL solution to UV/Visible light in a photostability chamber following ICH Q1B guidelines (minimum 1.2 million lux hours and 200 watt hours/square meter)[3][4].

Protocol B: Stability-Indicating HPLC Method

Causality of Design: A C18 reverse-phase column is used for optimal retention of the hydrophobic benzyl group. Formic acid (0.1%) is added to the aqueous phase to suppress silanol ionization on the column and keep the weakly basic pyrazole nitrogens protonated, ensuring sharp, symmetrical peaks[3]. A Photodiode Array (PDA) detector is critical to assess "peak purity" by confirming the UV spectrum is consistent across the entire width of the API peak, proving no degradants are co-eluting[3].

Chromatographic Conditions:

  • Column: C18 reverse-phase (250 mm x 4.6 mm, 5 µm)[3].

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water[3].

  • Mobile Phase B: HPLC-grade Acetonitrile[3].

  • Gradient: Linear gradient from 5% B to 95% B over 20 minutes[3].

  • Flow Rate: 1.0 mL/min[3].

  • Column Temperature: 35°C.

  • Detection: PDA detector extracting at 237 nm (optimal for conjugated pyrazole π−π∗ transitions)[3].

Quantitative Data Summaries

Table 1: Forced Degradation Stress Conditions & Expected Outcomes

Stressor CategoryReagent / ConditionTemp (°C)DurationExpected Vulnerability Target
Acidic 0.1 M HCl60°C24 hMethoxy ether cleavage
Basic 0.1 M NaOH60°C24 hPyrazole ring opening (rare)
Oxidative 3% H2​O2​ 20-25°C24 hBenzylic auto-oxidation
Thermal Solid State Heat105°C24 hGeneral thermal decomposition
Photolytic UV/Vis (ICH Q1B)AmbientVariableConjugated π -system

Table 2: Long-Term Stability Testing Schedule (ICH Q1A Guidelines)

Storage ConditionRelative Humidity (RH)Minimum Time Points (Months)Analytical Tests Required
Long-Term (-20°C) N/A (Sealed)0, 3, 6, 9, 12, 18, 24, 36Appearance, Assay, Purity, Water
Accelerated (25°C) 60% ± 5%0, 1, 2, 3, 6Appearance, Assay, Purity, Water

System Workflows

LogicRelationship cluster_stressors Environmental Stressors cluster_mechanisms Degradation Mechanisms cluster_mitigation Storage Protocols O2 Oxygen / ROS OxCleavage Benzylic Oxidation & Methoxy Cleavage O2->OxCleavage Light UV / Visible Light PhotoDeg Photodegradation of Conjugated System Light->PhotoDeg Heat Elevated Temperature ThermalDeg Thermal Decomposition Heat->ThermalDeg H2O Moisture Hydrolysis Trace Impurity Hydrolysis H2O->Hydrolysis InertGas Argon/N2 Atmosphere OxCleavage->InertGas AmberVial Amber Glass Vials PhotoDeg->AmberVial ColdStorage Refrigeration (2-8°C) or Freezer (-20°C) ThermalDeg->ColdStorage Desiccant Desiccated Environment Hydrolysis->Desiccant

Fig 1. Logical relationship between environmental stressors, degradation mechanisms, and storage.

StabilityWorkflow cluster_stress Forced Degradation Conditions (24h) Stock 1-Benzyl-4-methoxy-1H-pyrazole Stock Solution (1 mg/mL) Acid Acid Hydrolysis 0.1 M HCl, 60°C Stock->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C Stock->Base Oxidation Oxidation 3% H2O2, RT Stock->Oxidation Thermal Thermal Stress Solid at 105°C Stock->Thermal Photo Photolysis UV/Vis Light Stock->Photo Neutralize Neutralization & Dilution (to linear detector range) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Stability-Indicating HPLC (C18 Column, PDA Detector) Neutralize->HPLC Analyze Assess Peak Purity & Degradant Resolution HPLC->Analyze

Fig 2. Experimental workflow for forced degradation and stability-indicating HPLC analysis.

References

  • Google Patents. "US8507533B2 - Glucagon receptor modulators." United States Patent and Trademark Office.
  • National Center for Biotechnology Information (PMC). "Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines." PubMed Central. Available at: [Link]

Sources

Troubleshooting & Optimization

how to improve yield in 1-benzyl-4-methoxy-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks during the N-alkylation of heterocycles. The synthesis of 1-benzyl-4-methoxy-1H-pyrazole via the N-benzylation of 4-methoxy-1H-pyrazole is a fundamental transformation, yet it is often plagued by incomplete conversion, over-alkylation, and electrophile degradation.

This guide is engineered to move beyond generic advice. We will dissect the causality behind these failures, provide self-validating troubleshooting workflows, and establish a robust, field-tested protocol to help you achieve >90% yields.

The "Regioisomer" Myth: An Expert Insight

A common pitfall in pyrazole chemistry is the assumption that all N-alkylations yield a complex mixture of N1 and N2 regioisomers that must be painstakingly separated. While this is true for 3- or 5-substituted pyrazoles, 4-methoxy-1H-pyrazole possesses a plane of symmetry due to rapid annular tautomerism. Alkylation at either nitrogen yields the exact same molecule: 1-benzyl-4-methoxy-1H-pyrazole.

If you observe multiple product spots on your TLC plate, you are not seeing regioisomers; you are observing side reactions—most likely quaternization (over-alkylation) or electrophile hydrolysis.

Mechanism SM 4-Methoxy-1H-pyrazole Anion Pyrazolate Anion (Active Nucleophile) SM->Anion Base (e.g., NaH) - H2 Product 1-Benzyl-4-methoxy -1H-pyrazole Anion->Product BnBr (1.0 eq) SN2 Attack Byproduct 1,2-Dibenzylpyrazolium Salt Product->Byproduct Excess BnBr Heat

Mechanistic pathway of pyrazole N-benzylation and pyrazolium salt formation.

Troubleshooting FAQs

Q1: I am recovering a large amount of unreacted 4-methoxy-1H-pyrazole. How can I drive the reaction to completion? Causality: Pyrazoles have a pKa of ~14.5. Weak bases like K2​CO3​ in less polar solvents (e.g., acetone) result in an equilibrium that does not fully favor the highly nucleophilic pyrazolate anion. Solution: Switch to a stronger base or a more polar aprotic solvent. 1 ensures irreversible and quantitative deprotonation[1]. Alternatively, Cesium carbonate ( Cs2​CO3​ ) in acetonitrile leverages the "cesium effect" to enhance the solubility and naked nucleophilicity of the anion[2].

Q2: My LC-MS shows the desired product mass, but also a significant highly polar byproduct at [M+2Bn]+. What is this? Causality: This is the 1,2-dibenzyl-4-methoxy-1H-pyrazolium salt.3 to prevent quaternization[3]. Once the target pyrazole forms, the remaining unsubstituted nitrogen (N2) retains lone-pair nucleophilicity. If excess benzyl halide is present, or if the reaction is heated excessively, an over-alkylation event occurs. Solution: Strictly control the stoichiometry of the benzylating agent to 1.00 – 1.05 equivalents. Perform the addition dropwise at 0 °C to kinetically favor the primary SN​2 reaction over secondary quaternization.

Q3: The reaction stalls, and I observe the formation of benzyl alcohol in my GC-MS. Why is my electrophile disappearing? Causality: Benzyl halides are highly susceptible to hydrolysis. If your base is hygroscopic and wet (e.g., old K2​CO3​ ) or if your solvent is not anhydrous, hydroxide ions will outcompete the pyrazolate anion, converting benzyl bromide into benzyl alcohol. Solution: Use strictly anhydrous solvents. If using hygroscopic bases, dry them in a vacuum oven at 120 °C overnight prior to use.

Workflow Start Low Yield in Benzylation CheckTLC Analyze via TLC/LC-MS Start->CheckTLC Unreacted Unreacted SM Present? CheckTLC->Unreacted Polar Highly Polar Spots Present? CheckTLC->Polar BnOH Benzyl Alcohol Detected? CheckTLC->BnOH FixBase Switch to NaH/DMF or Cs2CO3/MeCN Unreacted->FixBase Yes FixStoich Reduce BnBr to 1.05 eq Lower Temp to 0°C Polar->FixStoich Yes FixSolvent Use strictly anhydrous solvents & bases BnOH->FixSolvent Yes

Diagnostic workflow for troubleshooting low yields in pyrazole N-benzylation.

Quantitative Optimization Matrix

The following table summarizes the causality and expected outcomes of various reaction environments. For optimal results, the NaH/DMF system is recommended.

Base SystemSolventTemperatureEquivalents (BnBr)Typical Yield (%)Primary Observation / Causality
K2​CO3​ (Aqueous)Acetone60 °C1.20< 30%Severe hydrolysis of BnBr to benzyl alcohol.
K2​CO3​ (Anhydrous)DMF25 °C1.2065–75%Incomplete deprotonation; moderate over-alkylation.
Cs2​CO3​ MeCN80 °C1.0585–90%High conversion due to the "cesium effect" enhancing solubility[2].
NaH (60% dispersion) DMF 0 °C to 25 °C 1.05 > 92% Quantitative deprotonation; highly efficient SN​2 attack [4].

Validated Experimental Protocol: NaH-Mediated N-Benzylation

This self-validating protocol utilizes NaH in DMF to ensure complete deprotonation, followed by low-temperature alkylation to prevent pyrazolium salt formation.4[4].

Step 1: Preparation (Inert Atmosphere) Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry Nitrogen or Argon to prevent moisture from quenching the NaH or hydrolyzing the electrophile.

Step 2: Quantitative Deprotonation

  • Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) in anhydrous DMF (0.2 M relative to pyrazole).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add 4-methoxy-1H-pyrazole (1.0 equiv) dropwise or in small portions.

  • Stir at 0 °C for 30 minutes. Validation Checkpoint: The cessation of bubbling ( H2​ gas evolution) physically confirms that quantitative deprotonation to the pyrazolate anion is complete.

Step 3: Controlled Alkylation

  • Dilute Benzyl Bromide (1.05 equiv) in a small volume of anhydrous DMF.

  • Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Validation Checkpoint: TLC visualization under UV (254 nm) should show the disappearance of the starting material and the appearance of a less polar, strongly UV-active spot.

Step 4: Quench and Workup

  • Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH4​Cl .

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Critical Step: Wash the combined organic layers with 5% aqueous LiCl or copious amounts of water (at least 5 times the organic volume) to strip away residual DMF.

  • Wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification Purify the crude residue via silica gel flash chromatography (eluting with a gradient of Hexanes/EtOAc). The product, 1-benzyl-4-methoxy-1H-pyrazole, will isolate as a yellow oil[4]. Store under inert atmosphere at 4 °C.

Sources

optimizing reaction conditions for 1-benzyl-4-methoxy-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1-benzyl-4-methoxy-1H-pyrazole and its derivatives.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we address the thermodynamic and kinetic realities of pyrazole N-alkylation. While 4-methoxy-1H-pyrazole is a symmetrical molecule (making N1 vs. N2 alkylation identical), researchers working with 3- or 5-substituted derivatives of this core often face severe regioselectivity and overalkylation challenges.

This center provides a self-validating standard operating procedure (SOP), quantitative optimization data, and a mechanistic troubleshooting FAQ to ensure high-yield, scalable results.

Mechanistic Pathway & Workflow Visualization

The N-benzylation of pyrazoles proceeds via an SN​2 mechanism. The choice of base and solvent dictates the nucleophilicity of the pyrazole intermediate. Recent crystallographic evidence demonstrates that using specific base/solvent pairs (like DIPEA/DMSO or K₂CO₃/DMSO) enhances regioselectivity through targeted ionic interactions and hydrogen bonding rather than relying solely on steric bulk[1].

G Start 4-Methoxy-1H-pyrazole (Starting Material) Base Base Activation (e.g., DIPEA or K2CO3) Start->Base Anion Activated Pyrazole (Enhanced Nucleophilicity) Base->Anion Proton Abstraction / H-Bonding Alkylation SN2 Benzylation (Benzyl Halide, 25°C) Anion->Alkylation SymProd 1-Benzyl-4-methoxy-1H-pyrazole (Target Product) Alkylation->SymProd 1.05 eq BnX OverAlk Pyrazolium Salt (Overalkylation Byproduct) SymProd->OverAlk Excess BnX / Heat

Fig 1: Mechanistic workflow and kinetic pitfalls for the N-benzylation of 4-methoxy-1H-pyrazole.

Standard Operating Procedure (SOP): Regioselective N-Benzylation

This protocol is engineered as a self-validating system . It utilizes a mild organic base (DIPEA) in a polar aprotic solvent (DMSO) to maximize the SN​2 trajectory while avoiding the harsh conditions that lead to pyrazolium salt formation[1]. The synthesis of the specific 1-benzyl-4-methoxy-1H-pyrazole core has been validated in medicinal chemistry routes for glucagon receptor modulators[2].

Reagents:

  • Substrate: 4-Methoxy-1H-pyrazole (1.00 mmol, 1.0 equiv)

  • Electrophile: Benzyl bromide (1.05 mmol, 1.05 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.20 mmol, 1.2 equiv)

  • Solvent: Anhydrous DMSO (4.0 mL)

  • Scavenger: Morpholine (0.10 mmol, 0.1 equiv)

Step-by-Step Methodology:

  • Activation: To an oven-dried 20 mL vial equipped with a magnetic stir bar, add 4-methoxy-1H-pyrazole (1.00 mmol) and DIPEA (1.20 mmol).

  • Solvation: Add anhydrous DMSO (4.0 mL). Stir at 25 °C for 10 minutes. Causality Note: DMSO effectively solvates the protonated amine, leaving the pyrazole highly nucleophilic without requiring harsh deprotonation via NaH.

  • Electrophilic Addition: Dropwise add benzyl bromide (1.05 mmol). Causality Note: Strict adherence to 1.05 equivalents prevents the formation of quaternary pyrazolium salts.

  • Reaction Monitoring: Stir the mixture at 25 °C. Complete consumption of the starting material typically occurs within 2 to 4 hours. Do not heat the reaction, as elevated temperatures degrade regiocontrol in substituted derivatives.

  • Self-Validating Quench: Once the pyrazole is consumed, add morpholine (0.10 mmol) and stir for 15 minutes. Causality Note: This chemically scavenges unreacted benzyl bromide, converting it into highly polar N-benzylmorpholine, which is easily removed during the acidic wash. This guarantees the purity of the organic layer without requiring a silica column.

  • Workup & Isolation: Dilute with ice water (15 mL) and extract with ethyl acetate (2 × 10 mL). Wash the combined organic layers with 1M HCl (10 mL) to remove the morpholine adduct and DIPEA, followed by brine (15 mL). Dry over MgSO₄ and concentrate under reduced pressure to yield the pure product.

Optimization Data Summary

When adapting this protocol for 3- or 5-substituted 4-methoxy-1H-pyrazole derivatives, base and solvent selection directly dictate the N1 vs. N2 regioselectivity[1][3].

Base SystemSolventTemp (°C)Equivalents (BnBr)Target Yield (%)Regioselectivity (N1:N2)*Overalkylation Risk
DIPEA DMSO 25 1.05 85 - 95 > 10:1 Low
K₂CO₃DMSO251.0585 - 92> 10:1Low
Cs₂CO₃DMF25 - 501.1080 - 908:1Moderate
NaHTHF0 to 251.0070 - 855:1High

*Note: Regioselectivity metrics apply exclusively to unsymmetrical 3/5-substituted 4-methoxy-1H-pyrazole derivatives. The unsubstituted 4-methoxy-1H-pyrazole core is symmetrical.

Troubleshooting & FAQs

Q1: My N-benzylation reaction is stalling with >30% unreacted 4-methoxy-1H-pyrazole. Should I heat the reaction? A: No. Heating the reaction increases the rate of overalkylation and degrades regioselectivity. Stalling is almost always a solvation issue. If you substituted DMSO for THF or MeCN, the base (especially if using K₂CO₃) is likely insoluble, preventing adequate activation of the pyrazole. Switch back to a polar aprotic solvent (DMSO or DMF) to ensure the base can properly engage the pyrazole[3].

Q2: I am synthesizing a 3-substituted 4-methoxy-1H-pyrazole derivative and observing a mixture of N1 and N2 benzylated isomers. How can I force N1 selectivity? A: The SN​2 transition state of pyrazole alkylation is highly sensitive to sterics, but it is also governed by ionic interactions. To maximize N1 selectivity:

  • Rely on DMSO: The K₂CO₃/DMSO or DIPEA/DMSO systems have been proven via DFT calculations and crystallographic studies to stabilize the N1-alkylation transition state, pushing ratios above 10:1[1][3].

  • Increase Electrophile Bulk: If possible, use a slightly bulkier benzyl halide (e.g., a substituted benzyl bromide). The increased steric clash at the N2 position (adjacent to your C3 substituent) will kinetically favor the N1 product.

Q3: LC-MS shows a mass corresponding to [M+Benzyl]⁺ in addition to my desired product. What is this and how do I stop it? A: You are observing the formation of a quaternary pyrazolium salt due to overalkylation. Pyrazoles can undergo a second alkylation if forced by excess electrophile or heat. To prevent this, strictly limit your benzyl bromide to 1.05 equivalents and maintain the reaction at 25 °C. If the salt has already formed, it is highly polar and will usually partition into the aqueous layer during workup, but it will permanently reduce your overall yield.

Q4: Benzyl bromide is co-eluting with my product on normal-phase silica gel. How do I purify the product efficiently? A: Implement the Self-Validating Quench detailed in Step 5 of the SOP. By adding 0.1 equivalents of a secondary amine (like morpholine or diethylamine) at the end of the reaction, you convert the lipophilic benzyl bromide into a basic tertiary amine. During your extraction, washing the organic layer with 1M HCl will protonate the N-benzylmorpholine, pulling it entirely into the aqueous waste and leaving your 1-benzyl-4-methoxy-1H-pyrazole pure in the organic phase.

References

  • [1] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions, The Journal of Organic Chemistry (2022).[Link]

  • [3] Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles, The Journal of Organic Chemistry (2017).[Link]

  • [2] Glucagon receptor modulators (Synthesis of 1-benzyl-4-methoxy-1H-pyrazole), U.S. Patent US8507533B2 (2013).

Sources

Technical Support Center: LC-MS Analysis of 1-benzyl-4-methoxy-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving baseline noise issues encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 1-benzyl-4-methoxy-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to systematically diagnose and resolve common to complex baseline problems, ensuring data quality and accuracy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Diagnosis & Common Issues

Q1: What are the most common sources of baseline noise in my LC-MS analysis, and where should I start my troubleshooting?

A1: A noisy or unstable baseline is a common issue that can obscure analyte peaks and compromise quantification.[1][2][3] The root cause can typically be traced to one of three areas: the mobile phase, the LC system hardware, or the mass spectrometer detector.[4] A systematic approach is crucial.

Initial Troubleshooting Protocol:

  • Isolate the Problem: The first step is to determine if the noise originates from the LC system or the MS detector. To do this, divert the LC flow away from the mass spectrometer and observe the baseline using only the MS detector's inherent background signal. If the noise disappears, the problem lies within the LC system or mobile phase. If the noise persists, the issue is likely with the MS ion source or electronics.

  • Check the Obvious: Before delving into complex diagnostics, ensure basic system parameters are correct. Verify that the laboratory temperature is stable, as fluctuations can affect baseline.[4] Also, confirm that the correct method parameters are loaded.

  • Run a Blank Injection: Inject a blank sample (e.g., your mobile phase) to see if the contamination is present in your LC-MS system. If you observe high signal or "phantom peaks" in the blank, the contamination is likely from your solvents, tubing, or the instrument itself.[5][6]

Below is a flowchart to guide your initial troubleshooting process.

G Start High Baseline Noise Observed Divert_Flow Divert LC Flow from MS. Observe MS Baseline. Start->Divert_Flow Noise_Persists Noise Persists? Divert_Flow->Noise_Persists LC_Problem Problem is in LC System or Mobile Phase Noise_Persists->LC_Problem No   MS_Problem Problem is in MS Detector (Source or Electronics) Noise_Persists->MS_Problem  Yes Run_Blank Run Blank Injection (Mobile Phase) LC_Problem->Run_Blank Phantom_Peaks Phantom Peaks or High Background? Run_Blank->Phantom_Peaks Contamination System Contamination (Solvents, Tubing, Carryover) Phantom_Peaks->Contamination  Yes Hardware_Issue Potential Hardware Issue (Pump, Degasser, Leaks) Phantom_Peaks->Hardware_Issue No  

Caption: Initial troubleshooting workflow.

Q2: My baseline is showing a periodic or pulsing pattern. What is the likely cause?

A2: A regular, pulsing baseline is almost always a mechanical issue related to the LC pump or degasser.[1] The periodicity of the noise often correlates with the pump strokes.

Causality & Troubleshooting Steps:

  • Pump Issues: Leaking pump seals, worn pistons, or faulty check valves can cause pressure fluctuations that manifest as a rhythmic baseline.[7][8]

    • Protocol:

      • Observe the system pressure trace and overlay it with the baseline from a blank injection. A direct correlation confirms a pump-related issue.[8]

      • Systematically check for leaks in all fittings, starting from the pump heads.

      • If no leaks are found, the issue may be internal. Worn pump seals are a common culprit and should be replaced as part of routine maintenance (e.g., annually).[7]

      • If the problem persists, a faulty check valve may need cleaning or replacement.[7]

  • Inadequate Degassing: Dissolved gas in the mobile phase can form bubbles in the pump or detector, leading to pressure fluctuations and baseline noise.[1][7]

    • Protocol:

      • Ensure your online degasser is functioning correctly. Check for any error indicators.

      • Prime/purge all solvent lines thoroughly to remove any trapped air bubbles.

      • For particularly problematic situations, consider degassing solvents offline (e.g., via sonication under vacuum) before placing them on the instrument.[2]

  • Insufficient Mixing: If you are running a gradient, inadequate mixing of the mobile phase components can cause periodic fluctuations.[8] This is more common when mobile phase modifiers (like formic acid) are only added to one solvent.

    • Protocol: Ensure your mixer is of adequate volume for your flow rate. Consider adding the modifier to all mobile phase components to balance UV absorbance and other properties.[8]

Q3: I'm seeing random, sharp spikes in my baseline. What should I investigate first?

A3: Random, sharp, and non-reproducible spikes are often caused by air bubbles, electrical issues, or particulate contamination.[9][10]

Causality & Troubleshooting Steps:

  • Air Bubbles in Detector: The most frequent cause is air bubbles passing through the detector flow cell.[9][11]

    • Protocol:

      • Purge the system thoroughly to dislodge any trapped bubbles.

      • Applying a small amount of backpressure to the detector outlet can help keep gases dissolved. This can be achieved by attaching a length of narrow-bore PEEK tubing to the waste line.[11]

  • Electrical Interference: External electronic devices or poor grounding can introduce sharp spikes into the baseline.

    • Protocol:

      • Check that the LC-MS system is properly grounded.

      • Observe if the noise correlates with the operation of other nearby equipment (e.g., refrigerators, centrifuges).

      • Ensure all electrical cables are secure and not damaged.[10]

  • Particulate Contamination: Debris from worn seals, unfiltered samples, or microbial growth in the mobile phase can shed particles that cause random spikes as they pass through the detector.

    • Protocol:

      • Always filter samples before injection.

      • Use an in-line filter before the column.

      • Ensure mobile phases are freshly prepared and that aqueous phases contain a small amount of organic solvent (e.g., 2% acetonitrile) or acid to inhibit microbial growth.[12]

Section 2: Mobile Phase & Sample Preparation Issues

Q4: How can my mobile phase contribute to high baseline noise, and how do I prepare it correctly for analyzing 1-benzyl-4-methoxy-1H-pyrazole?

A4: The mobile phase is one of the most common sources of baseline noise, often due to contamination, improper preparation, or use of non-volatile additives.[3][7][13] For a small molecule like 1-benzyl-4-methoxy-1H-pyrazole, which is amenable to reverse-phase chromatography, a clean, simple mobile phase is critical.

Best Practices for Mobile Phase Preparation:

  • Use High-Purity Solvents: Always use LC-MS grade solvents (water, acetonitrile, methanol) and additives (formic acid, ammonium formate).[12][14] LC-MS grade solvents have lower levels of particulate and chemical contaminants that can cause high background noise.[14][15]

  • Prepare Freshly: Aqueous mobile phases should be prepared fresh daily to prevent microbial growth.[12] Never top off old solvent bottles, as this concentrates contaminants.[12][14]

  • Use Clean Glassware: Use dedicated, clean borosilicate glass solvent bottles. Avoid washing with detergents, which can suppress ionization.[13] Rinse bottles three times with the final solvent before filling.[14]

  • Additives: For positive-ion electrospray ionization (ESI), 0.1% formic acid is a standard additive that provides protons to aid ionization. Ammonium formate can also be used. For 1-benzyl-4-methoxy-1H-pyrazole, starting with a mobile phase of Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B) is recommended.

  • Avoid Incompatible Buffers: Never use non-volatile salts like phosphate buffers, as they will precipitate in the ion source and contaminate the mass spectrometer.[13]

Protocol for Mobile Phase Preparation (1L):

  • Wear clean nitrile gloves.[5][14]

  • Pour ~950 mL of LC-MS grade water into a clean 1L solvent bottle.

  • Using a clean pipette, add 1 mL of high-purity formic acid.

  • Bring the total volume to 1L with LC-MS grade water and mix thoroughly by swirling. Do not invert the bottle if using a cap that may not be clean.[14]

  • Repeat the process for the organic mobile phase (Acetonitrile).

  • Label the bottles clearly with the contents and preparation date.

Common Contaminant SourcePotential m/z Ions (Positive ESI)Mitigation Strategy
Plasticizers (e.g., Phthalates)391, 413, 419, 447[16][17]Use high-quality plasticware; rinse with isopropanol.[18]
Polyethylene Glycol (PEG)Series of ions separated by 44 DaAvoid using certain plastics, cap liners.[16]
Solvents/ReagentsSodium (M+23), Potassium (M+39) adductsUse LC-MS grade solvents and high-purity additives.[6]
GlasswareMetal ion adducts (Na+, K+)Use dedicated, clean glassware; consider plastic vials.[19]

Q5: Could my sample preparation or matrix be the source of the noise?

A5: Absolutely. The sample matrix itself can be a significant source of noise and ion suppression. Biological matrices like plasma or urine contain high concentrations of salts, phospholipids, and other endogenous components that can interfere with the analysis.[20][21]

Causality & Mitigation Strategies:

  • Matrix Effects: Co-eluting matrix components can suppress the ionization of your target analyte, 1-benzyl-4-methoxy-1H-pyrazole, leading to a poor signal-to-noise ratio.

    • Mitigation: Implement a robust sample cleanup procedure. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components. For simpler matrices, protein precipitation followed by centrifugation and filtration may be sufficient.

  • High Salt Concentration: Salts from the sample can cause adduct formation (e.g., [M+Na]+, [M+K]+) and contaminate the ion source.[19]

    • Mitigation: Use a sample preparation method that removes salts. If analyzing urine samples, a dilute-and-shoot approach may be possible, but a cleanup step is generally preferred for better data quality.

  • Incompatible Sample Solvent: Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause poor peak shape and baseline disturbances.

    • Mitigation: Whenever possible, dissolve the final sample in the initial mobile phase composition.

Section 3: Column & LC System Troubleshooting

Q6: My column seems to be the problem. How do I diagnose and fix column-related baseline noise?

A6: The analytical column can be a source of noise if it is contaminated, has degraded, or is not properly equilibrated.[7][9]

Diagnostic and Troubleshooting Protocol:

  • Column Contamination Test: To confirm if the column is the source of noise, replace it with a zero-dead-volume union and run your gradient method. If the baseline noise significantly improves, the column is the culprit.[7]

  • Column Flushing: Contaminants from previous injections can build up on the column and slowly bleed off, causing a high or drifting baseline.[3]

    • Protocol: Disconnect the column from the detector and flush it to waste with a series of strong solvents. For a typical C18 column, a sequence like Water -> Isopropanol -> Dichloromethane -> Isopropanol -> Acetonitrile -> Mobile Phase is effective for removing a wide range of contaminants.[16] Always ensure solvent miscibility.

  • Insufficient Equilibration: A column that is not fully equilibrated with the starting mobile phase conditions will show a drifting baseline, especially at the beginning of a run.

    • Protocol: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection.

  • Column Degradation: Over time, the stationary phase can degrade ("bleed"), especially under harsh pH or high-temperature conditions. This bleed contributes to a rising baseline.

    • Protocol: If flushing does not resolve the issue and the column has been used extensively, it may need to be replaced.

Section 4: Mass Spectrometer & Ion Source Optimization

Q8: How do I optimize the ion source settings to minimize noise for a compound like 1-benzyl-4-methoxy-1H-pyrazole?

A8: Proper optimization of the electrospray ionization (ESI) source is critical for maximizing the signal of your analyte while minimizing background noise.[22][23][24] Key parameters include gas flows, temperatures, and voltages.

Systematic Ion Source Optimization Protocol:

  • Infuse the Analyte: Prepare a solution of 1-benzyl-4-methoxy-1H-pyrazole in your mobile phase (~1 µg/mL) and infuse it directly into the mass spectrometer using a syringe pump.

  • Optimize Gas and Temperature Settings:

    • Nebulizer Gas: This gas aids in the formation of the aerosol spray. Increase the pressure until the signal for your analyte is maximized and stable.

    • Drying Gas (Heater Gas): This heated gas helps desolvate the droplets. Increase the temperature and flow rate to maximize the analyte signal. Excessively high temperatures can cause in-source fragmentation, so find a balance.

  • Optimize Voltages:

    • Capillary/Sprayer Voltage: This voltage is applied to the ESI needle to generate the spray. Adjust the voltage to maximize the signal. Excessively high voltages can cause unstable spray or corona discharge.[19]

    • Fragmentor/Nozzle/Skimmer Voltage: This voltage influences the transmission of ions from the source into the mass analyzer. A higher voltage can increase signal but may also induce fragmentation. Optimize for the [M+H]+ ion of your compound.

Table of Typical ESI Parameters for Small Molecules:

Parameter Typical Range Purpose
Capillary Voltage 3000 - 5000 V Generates the electrospray.[22]
Drying Gas Temp. 250 - 350 °C Aids in droplet desolvation.[22]
Drying Gas Flow 8 - 12 L/min Removes neutral solvent molecules.[22]
Nebulizer Pressure 30 - 60 psi Assists in aerosol formation.[22]

| Fragmentor Voltage | 70 - 130 V | Controls ion transmission and in-source fragmentation. |

G cluster_0 Liquid Phase cluster_1 Ion Source (Atmospheric Pressure) cluster_2 Mass Spectrometer (Vacuum) Analyte Analyte in Mobile Phase ESI_Needle ESI Needle (Capillary Voltage) Analyte->ESI_Needle Nebulizer Gas Droplets Charged Droplets ESI_Needle->Droplets Desolvation Droplet Desolvation (Drying Gas & Temp) Droplets->Desolvation Gas_Phase_Ions Gas Phase Ions Desolvation->Gas_Phase_Ions Sampling_Cone Sampling Cone (Fragmentor Voltage) Gas_Phase_Ions->Sampling_Cone To_Analyzer To Mass Analyzer Sampling_Cone->To_Analyzer

Caption: ESI process and key optimization points.

References

  • Shimadzu. Mobile phases compatible for LC/MS. [Link]

  • Labcompare. Troubleshooting Common HPLC Issues. [Link]

  • Waters. How to prepare and install mobile phases on an LC/MS system to minimize contamination - WKB96258. [Link]

  • CIGS. Common LC/MS Contaminants. [Link]

  • Welch Materials. Uncovering Overlooked Factors Behind Abnormal Baselines. [Link]

  • Thermo Fisher Scientific. Preparation of Mobile Phase Solvents. [Link]

  • Chrom Tech. HPLC Repair Services: Common Causes of Baseline Noise. [Link]

  • Agilent Technologies. Eliminating Baseline Problems. [Link]

  • BASi. Troubleshooting. [Link]

  • SeqGen. Perform routine maintenance for mobile phases in the LCMS system. [Link]

  • LCGC. The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. [Link]

  • ResearchGate. How exactly do we prepare mobile phases used for LC/MS?. [Link]

  • Shimadzu. 3-4) Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. [Link]

  • National Center for Biotechnology Information. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. [Link]

  • Ion Source. Troubleshooting Common LC/MS Contamination. [Link]

  • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • LCGC. Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • GL Sciences. 4-2 Baseline Problems | Technical Support. [Link]

  • Spectroscopy Online. Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. [Link]

  • ACS Publications. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. [Link]

  • Agilent Technologies. LC/MS/MSによるヒト尿中依存性薬物の分析 (Analysis of Drugs of Abuse in Human Urine by LC/MS/MS). [Link]

Sources

Technical Support Center: Optimizing NMR Spectroscopy for 1-benzyl-4-methoxy-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 1-benzyl-4-methoxy-1H-pyrazole and related derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshooting common issues encountered during NMR analysis of this class of compounds. Here, we provide in-depth, field-proven insights to ensure you acquire high-quality, reproducible NMR data.

Understanding Your Molecule: 1-benzyl-4-methoxy-1H-pyrazole

The structure of 1-benzyl-4-methoxy-1H-pyrazole, a substituted pyrazole, presents specific considerations for NMR analysis. The pyrazole core, benzyl group, and methoxy substituent all contribute to its overall polarity and solubility.[1][2] The benzyl group provides a degree of nonpolar character, while the nitrogen atoms in the pyrazole ring and the methoxy group's oxygen atom introduce polarity. This balance dictates its solubility in various deuterated solvents.

The Critical Role of Solvent Selection

The choice of a deuterated solvent is paramount for successful NMR spectroscopy.[3][4] An ideal solvent will not only fully dissolve the analyte but also minimize interference with the signals of interest.[3] For 1-benzyl-4-methoxy-1H-pyrazole, solubility is generally good in common organic solvents like dichloromethane and ethyl acetate.[1] This suggests that their deuterated counterparts will be effective.

Recommended Deuterated Solvents

Here is a comparative table of recommended deuterated solvents for the NMR analysis of 1-benzyl-4-methoxy-1H-pyrazole:

SolventChemical FormulaPolarity (Dielectric Constant)Typical Residual 1H Signal (ppm)Key Considerations
Chloroform-d CDCl34.81~7.26Excellent for many organic compounds, but the residual peak can overlap with aromatic signals.[3]
Acetone-d6 (CD3)2CO20.7~2.05Good general-purpose solvent with a residual peak in the aliphatic region.
Dimethyl Sulfoxide-d6 (CD3)2SO46.7~2.50High polarity, excellent for less soluble compounds. The residual peak is in the aliphatic region.[3][5]
Methanol-d4 CD3OD32.7~3.31 & ~4.87 (OH)A protic solvent that can be useful for studying proton exchange.[3]
Acetonitrile-d3 CD3CN37.5~1.94Good for moderately polar compounds.[3]
Benzene-d6 C6D62.28~7.16Can induce significant shifts in analyte signals (aromatic solvent-induced shifts), which can be useful for resolving overlapping peaks.[5]
Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting the optimal deuterated solvent for your experiment.

Solvent_Selection_Workflow A Start: Have a pure, dry sample of 1-benzyl-4-methoxy-1H-pyrazole B Is the compound readily soluble in common organic solvents (e.g., CH2Cl2, Ethyl Acetate)? A->B J Are you investigating proton exchange? A->J C Use Chloroform-d (CDCl3) as the first choice. B->C Yes F Is the compound poorly soluble in CDCl3? B->F No D Are there overlapping signals in the aromatic region? C->D E Consider using Benzene-d6 to induce aromatic solvent-induced shifts. D->E Yes L Acquire NMR Spectrum D->L No E->L G Try a more polar aprotic solvent like Acetone-d6 or Acetonitrile-d3. F->G Yes H Still experiencing solubility issues? G->H I Use a highly polar solvent such as DMSO-d6. H->I Yes H->L No I->L J->B No K Consider Methanol-d4 or adding a drop of D2O to your sample. J->K Yes K->L

Caption: A workflow diagram for selecting the appropriate deuterated NMR solvent.

Frequently Asked Questions (FAQs)

Q1: My baseline is distorted and not flat. What is the cause?

A1: A distorted baseline is often a result of "too much signal" from a highly concentrated sample saturating the detector.[6]

  • Solution: Try reducing the receiver gain or lowering the pulse angle (tip angle).[6] If the issue persists, consider diluting your sample.

Q2: I see broad peaks in my spectrum. How can I improve the resolution?

A2: Broad peaks can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity needs to be optimized. Always shim the spectrometer for each sample.

  • Presence of Particulate Matter: Undissolved solids in the NMR tube will disrupt the magnetic field homogeneity. Ensure your sample is fully dissolved and filter it if necessary.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. If you suspect contamination, try to purify your sample further.

  • Chemical Exchange: If your molecule is undergoing a chemical exchange process on the NMR timescale, this can lead to peak broadening. Changing the temperature of the experiment can help to either sharpen the signals (at fast or slow exchange regimes) or coalesce them.

Q3: The chemical shifts of my compound seem to have shifted compared to a previous measurement. Why?

A3: Chemical shifts can be influenced by several factors:

  • Concentration: The concentration of the sample can affect the chemical shifts of certain protons.

  • Temperature: Temperature fluctuations can cause shifts in proton resonances.

  • Solvent: As discussed, different solvents can induce different chemical shifts.[5] Ensure you are using the same solvent for comparison.

  • pH: For samples dissolved in solvents like D₂O or CD₃OD, changes in pH (or pD) can significantly alter the chemical shifts of exchangeable protons.

Q4: I have extra peaks in my spectrum that I cannot assign to my molecule. What are they?

A4: Unidentified peaks are often due to impurities.

  • Residual Solvents: From the synthesis or purification steps (e.g., ethyl acetate, hexane, dichloromethane).[7]

  • Water: A common contaminant in deuterated solvents.[4]

  • Grease: From glassware joints.

  • Starting Materials or Byproducts: Incomplete reactions or side reactions can lead to the presence of other species.[8] Common byproducts in pyrazole synthesis can include regioisomers or pyrazoline intermediates.[8]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the NMR analysis of 1-benzyl-4-methoxy-1H-pyrazole.

Issue 1: Poor Solubility
  • Symptom: Visible solid particles in the NMR tube, leading to broad lines and poor signal-to-noise.

  • Troubleshooting Steps:

    • Increase Sonication Time: Gently sonicate the sample for a longer duration to aid dissolution.

    • Gentle Heating: Carefully warm the sample to improve solubility. Be cautious not to degrade the compound.

    • Switch to a More Polar Solvent: If using a less polar solvent like CDCl₃, switch to a more polar alternative such as Acetone-d₆ or DMSO-d₆.[5]

Issue 2: Overlapping Aromatic Signals
  • Symptom: The signals from the benzyl group and the pyrazole ring protons are crowded and difficult to interpret in the aromatic region of the spectrum.

  • Troubleshooting Steps:

    • Change the Solvent: Switching to an aromatic solvent like Benzene-d₆ can induce differential shifts in the proton signals, often resolving the overlap.[5]

    • Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will provide better signal dispersion.[5]

    • 2D NMR Experiments: Perform a 2D COSY (Correlation Spectroscopy) or TOCSY (Total Correlation Spectroscopy) experiment to identify coupled spin systems and a 2D HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their attached carbons.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Start: Analyze Initial NMR Spectrum Problem Identify Primary Issue Start->Problem Solubility Poor Solubility / Broad Peaks Problem->Solubility Solubility Overlap Overlapping Aromatic Signals Problem->Overlap Overlap Impurity Unidentified Peaks Problem->Impurity Impurity Sol_Action1 Increase sonication/gentle heating Solubility->Sol_Action1 Ovl_Action1 Change to Benzene-d6 Overlap->Ovl_Action1 Imp_Action1 Check for residual solvent peaks from synthesis Impurity->Imp_Action1 Sol_Action2 Switch to a more polar solvent (e.g., DMSO-d6) Sol_Action1->Sol_Action2 End Acquire High-Quality Spectrum Sol_Action2->End Ovl_Action2 Use a higher field NMR instrument Ovl_Action1->Ovl_Action2 Ovl_Action3 Perform 2D NMR (COSY, HSQC) Ovl_Action2->Ovl_Action3 Ovl_Action3->End Imp_Action2 Repurify the sample (e.g., column chromatography) Imp_Action1->Imp_Action2 Imp_Action3 Check for water peak; use dry solvent Imp_Action2->Imp_Action3 Imp_Action3->End

Caption: A flowchart for troubleshooting common NMR spectroscopy issues.

Experimental Protocol: Standard 1H NMR Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 1-benzyl-4-methoxy-1H-pyrazole into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).[5]

    • Vortex or sonicate the sample until the solid is completely dissolved.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Use a standard proton pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • A pulse angle of 30-45 degrees is generally sufficient.[5]

    • Set the acquisition time to 2-4 seconds and the relaxation delay to 1-5 seconds.[5]

    • Acquire a suitable number of scans (e.g., 8, 16, or more for dilute samples) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals to determine the relative number of protons for each resonance.

By following this guide, you will be well-equipped to select the optimal deuterated solvent and troubleshoot common issues in the NMR analysis of 1-benzyl-4-methoxy-1H-pyrazole, leading to high-quality and reliable spectroscopic data.

References
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • SDSU NMR Facility. (n.d.). Common Problems. Retrieved from [Link]

Sources

Validation & Comparative

1H and 13C NMR Reference Guide: 1-Benzyl-4-methoxy-1H-pyrazole vs. Regioisomeric Alternatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of targeted therapeutic agents, the 1-benzyl-1H-pyrazole scaffold is a highly privileged bioisosteric core. It is frequently utilized in the synthesis of [1] and[2]. When synthesizing methoxy-substituted pyrazoles, verifying the exact regiochemistry of the methoxy group is a critical quality control bottleneck. This guide objectively compares the Nuclear Magnetic Resonance (NMR) spectral performance of 1-benzyl-4-methoxy-1H-pyrazole against its synthetic alternatives (the 3-methoxy and 5-methoxy regioisomers), providing researchers with a definitive framework for structural elucidation.

Mechanistic Context: Regiochemistry and Tautomeric Symmetry

The causality behind the formation of specific pyrazole regioisomers lies in the tautomeric nature of the starting materials.

Because 4-methoxy-1H-pyrazole possesses a degenerate, time-averaged symmetry in its tautomeric state (where N1 and N2 are chemically equivalent), N-alkylation with benzyl bromide yields a single, predictable product: 1-benzyl-4-methoxy-1H-pyrazole[1]. Conversely, if a synthesis utilizes an asymmetric precursor like 3-methoxy-1H-pyrazole, the tautomeric equilibrium results in a complex mixture of 1-benzyl-3-methoxy-1H-pyrazole and 1-benzyl-5-methoxy-1H-pyrazole upon alkylation.

Differentiating the desired 4-methoxy target from potential 3- or 5-methoxy impurities requires high-resolution NMR spectroscopy, specifically by analyzing the spin-spin coupling constants ( J ) and electronic shielding effects on the pyrazole ring.

Comparative Spectral Analysis: 4-Methoxy vs. Alternatives

The defining feature of 1-benzyl-4-methoxy-1H-pyrazole is the lack of adjacent protons on the pyrazole ring. Because the methoxy group occupies the C-4 position, the remaining protons at C-3 and C-5 are isolated. Consequently, they appear as two distinct singlets (or very finely coupled doublets, J<1.0 Hz). In contrast, the 3-methoxy and 5-methoxy alternatives possess adjacent protons that exhibit strong ortho-coupling ( J≈1.5−3.0 Hz).

Table 1: 1H NMR Quantitative Comparison (400 MHz, CDCl₃)
CompoundPyrazole Protons (Diagnostic)Benzyl Protons (-CH₂-)Methoxy Protons (-OCH₃)Phenyl Protons
1-Benzyl-4-methoxy-1H-pyrazole 7.19 (s, 1H), 6.95 (s, 1H) 5.13 (s, 2H)3.64 (s, 3H)7.29-7.22 (m, 3H), 7.14 (m, 2H)
1-Benzyl-3-methoxy-1H-pyrazole 7.25 (d, J=2.5 Hz, 1H), 5.80 (d, J=2.5 Hz, 1H) ~5.15 (s, 2H)~3.80 (s, 3H)~7.30 (m, 5H)
1-Benzyl-5-methoxy-1H-pyrazole 7.40 (d, J=2.0 Hz, 1H), 5.60 (d, J=2.0 Hz, 1H) ~5.20 (s, 2H)~3.75 (s, 3H)~7.30 (m, 5H)

Note: The 4-methoxy data is experimentally derived from validated synthetic protocols[1]. Data for 3- and 5-methoxy variants are representative benchmark shifts based on established pyrazole substituent effects to demonstrate comparative diagnostic features.

Table 2: 13C NMR Predictive Benchmarks (100 MHz, CDCl₃)

While 1H NMR provides rapid structural confirmation, 13C NMR offers orthogonal validation based on the strong deshielding effect of the oxygen atom directly attached to the pyrazole ring.

CompoundC-3C-4C-5Benzyl -CH₂-Methoxy -OCH₃
1-Benzyl-4-methoxy-1H-pyrazole ~126.0~145.0 ~116.056.559.0
1-Benzyl-3-methoxy-1H-pyrazole ~163.0 ~90.0~130.055.056.0
1-Benzyl-5-methoxy-1H-pyrazole ~138.0~85.0~155.0 52.060.0

Causality of Chemical Shifts: In the 4-methoxy isomer, the C-4 carbon is heavily deshielded ( 145 ppm) due to the inductive withdrawal of the oxygen atom. The adjacent C-3 and C-5 carbons are shielded via resonance donation from the oxygen lone pairs, pushing them upfield.

Structural Elucidation Workflow

NMR_Workflow Start Synthesize Benzyl-Methoxy-Pyrazole Acquire Acquire 1H & 13C NMR (CDCl3) Start->Acquire Analyze Analyze Pyrazole Ring Protons Acquire->Analyze CheckCoupling Evaluate Coupling Constants (J) Analyze->CheckCoupling Isomer4 4-Methoxy Isomer H3/H5 Singlets (J < 1 Hz) CheckCoupling->Isomer4 No ortho-coupling Isomer3 3-Methoxy Isomer H4/H5 Doublets (J ~ 2.5 Hz) CheckCoupling->Isomer3 ortho-coupling Isomer5 5-Methoxy Isomer H3/H4 Doublets (J ~ 2.0 Hz) CheckCoupling->Isomer5 ortho-coupling

Fig 1: NMR workflow for differentiating pyrazole regioisomers based on J-coupling constants.

Standardized Experimental Protocol for NMR Acquisition

To guarantee trustworthiness and reproducibility, the following protocol operates as a self-validating system . It incorporates internal checks to ensure spectral integrity before any data interpretation begins.

Step 1: Sample Preparation & Internal Calibration Dissolve 10–15 mg of the purified pyrazole compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube. Self-Validation Check: Ensure a solvent depth of exactly 4–5 cm; improper depth causes magnetic susceptibility gradients that distort peak shapes.

Step 2: Tuning, Matching, and Shimming Insert the sample into a 400 MHz NMR spectrometer. Perform automatic tuning and matching (ATM) for the 1H and 13C nuclei. Execute Z-axis gradient shimming. Self-Validation Check: Monitor the residual CHCl₃ solvent peak at 7.26 ppm. The acquisition must not proceed unless the full width at half maximum (FWHM) of this peak is 1.0 Hz, confirming optimal magnetic field homogeneity[1].

Step 3: 1H NMR Acquisition & Integration Lock Run a standard 1H pulse sequence (zg30) with 16 scans, a relaxation delay (D1) of 1.0 s, and an acquisition time of 3.0 s. Apply a 0.3 Hz exponential line broadening function before Fourier transformation. Phase and baseline correct the spectrum. Self-Validation Check: Calibrate the integration of the benzyl -CH₂- peak (5.13 ppm) to exactly 2.00. If the methoxy peak (3.64 ppm) does not subsequently integrate to ~3.00, the sample is either impure or the relaxation delay was insufficient.

Step 4: 13C NMR Acquisition Run a proton-decoupled 13C pulse sequence (zgpg30) with 1024 scans. Increase the D1 delay to 2.0 s to allow for the complete relaxation of the quaternary pyrazole carbons (C-3, C-4, C-5), which lack attached protons to facilitate rapid dipole-dipole relaxation. Apply a 1.0 Hz line broadening function prior to processing.

References

  • Glucagon receptor modulators (US8507533B2)
  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents due to its versatile binding properties and synthetic accessibility[1]. From anti-inflammatory drugs like celecoxib to anti-cancer agents, the pyrazole nucleus is a privileged structure in modern drug discovery[2]. The biological activity and toxicological profile of pyrazole derivatives are profoundly influenced by the nature and position of their substituents. This guide provides a comparative analysis of the anticipated toxicity of 1-benzyl-4-methoxy-1H-pyrazole, a representative substituted pyrazole, in relation to its structural analogues. Due to a lack of direct comparative experimental data in the public domain for this specific compound, this document synthesizes existing knowledge on related structures to infer potential toxicological liabilities and proposes a comprehensive experimental framework for a definitive comparative assessment. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of heterocyclic compounds.

The Influence of N-Benzyl and 4-Methoxy Substituents on Pyrazole Toxicity: A Review of Structure-Activity Relationships

The toxicological profile of a pyrazole derivative is not intrinsic to the core ring structure but is instead dictated by the interplay of its substituents, which affect its physicochemical properties, metabolic fate, and interactions with biological targets.

The Role of the N-Benzyl Group

The introduction of a benzyl group at the N1 position of the pyrazole ring is a common strategy in medicinal chemistry to modulate lipophilicity and introduce specific steric and electronic features. While this modification can enhance therapeutic efficacy, it may also impact the compound's toxicity. Studies on N-benzylpiperazine, another nitrogen-containing heterocyclic compound, have shown that the benzyl group can undergo metabolic hydroxylation on the aromatic ring[3]. The metabolic stability and potential for the formation of reactive metabolites from the N-benzyl moiety in pyrazoles warrant careful consideration. Although specific data on the genotoxicity of N-benzyl pyrazoles is limited, studies on benzyl derivatives such as benzyl alcohol and benzaldehyde have indicated a potential for genotoxicity at higher concentrations[4].

The Impact of the 4-Methoxy Substituent

The position and electronic nature of substituents on the pyrazole ring are critical determinants of biological activity and toxicity. A methoxy group, being an electron-donating substituent, can influence the molecule's reactivity and metabolic profile. Research on various heterocyclic compounds has shown that methoxy groups can be subject to O-demethylation by cytochrome P450 enzymes, which can lead to the formation of hydroxylated metabolites with altered biological activity or toxicity[5]. In some pyrazole series, the presence of a methoxy group has been associated with potent biological activity; for instance, certain methoxy-substituted pyrazoles have demonstrated significant anticancer effects[6][7]. However, the overall impact on toxicity is context-dependent and requires empirical evaluation. For example, in a series of pyranopyrazoles, a 4-methoxyphenyl substituent resulted in selective cytotoxicity against certain cancer cell lines[8].

A Proposed Experimental Framework for the Comparative Toxicity Assessment of 1-Benzyl-4-methoxy-1H-pyrazole

Given the absence of direct comparative toxicity data, a rigorous experimental evaluation is necessary to elucidate the toxicological profile of 1-benzyl-4-methoxy-1H-pyrazole. The following experimental plan outlines a comprehensive approach for a comparative study.

Compound Selection for Comparative Analysis

A meaningful comparative study should include the target compound and its key structural analogues to dissect the contribution of each substituent to the overall toxicity. The following compounds are proposed for this analysis:

  • 1-Benzyl-4-methoxy-1H-pyrazole (Target Compound)

  • 1-Benzyl-1H-pyrazole (to assess the influence of the 4-methoxy group)

  • 4-Methoxy-1H-pyrazole (to assess the influence of the N-benzyl group)

  • Pyrazole (the parent scaffold, as a baseline)

  • Positional Isomers (e.g., 1-Benzyl-3-methoxy-1H-pyrazole and 1-Benzyl-5-methoxy-1H-pyrazole, to evaluate the impact of the methoxy group's position)

Figure 1: Proposed compounds for comparative toxicity analysis.

In Vitro Cytotoxicity Assessment

The initial step in toxicological profiling is to determine the cytotoxic potential of the compounds against a panel of human cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Culture a panel of human cell lines, including a metabolically active liver cell line (e.g., HepG2), a common cancer cell line (e.g., MCF-7, breast cancer), and a non-cancerous human fibroblast cell line (e.g., WI-38) in appropriate media and conditions[8].

  • Cell Seeding:

    • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in the cell culture medium.

    • Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 48 to 72 hours.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Data Presentation: Comparative Cytotoxicity (IC50, µM)

CompoundHepG2 (Liver Cancer)MCF-7 (Breast Cancer)WI-38 (Normal Fibroblast)
1-Benzyl-4-methoxy-1H-pyrazoleExperimental ValueExperimental ValueExperimental Value
1-Benzyl-1H-pyrazoleExperimental ValueExperimental ValueExperimental Value
4-Methoxy-1H-pyrazoleExperimental ValueExperimental ValueExperimental Value
PyrazoleExperimental ValueExperimental ValueExperimental Value
Doxorubicin (Positive Control)Experimental ValueExperimental ValueExperimental Value
Genotoxicity Assessment

It is crucial to assess the potential of the compounds to induce genetic damage. A standard battery of in vitro genotoxicity tests is recommended.

  • Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • In Vitro Micronucleus Assay: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects in mammalian cells.

Metabolic Stability Assessment

Understanding the metabolic fate of a compound is key to predicting its in vivo toxicity and pharmacokinetic profile. A preliminary assessment of metabolic stability can be performed using an in vitro assay with liver microsomes.

Experimental Workflow for Comparative Toxicity Assessment

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_cytotoxicity In Vitro Cytotoxicity cluster_genotoxicity Genotoxicity Assessment cluster_metabolism Metabolic Stability Synthesis Synthesize and purify all test compounds Cell_Culture Culture Cancer and Non-Cancerous Cell Lines Synthesis->Cell_Culture Ames Ames Test (Bacterial Reverse Mutation) Synthesis->Ames Micronucleus In Vitro Micronucleus Assay (Mammalian Cells) Synthesis->Micronucleus Microsome_Assay In Vitro Assay with Liver Microsomes Synthesis->Microsome_Assay MTT_Assay Perform MTT Assay (48h, 72h) Cell_Culture->MTT_Assay IC50 Determine IC50 values MTT_Assay->IC50 Data_Analysis Comprehensive Toxicity Profile IC50->Data_Analysis Comparative Analysis Ames->Data_Analysis Micronucleus->Data_Analysis Metabolite_ID Identify Major Metabolites (LC-MS/MS) Microsome_Assay->Metabolite_ID Metabolite_ID->Data_Analysis

Figure 2: Proposed experimental workflow for comparative toxicity assessment.

Conclusion

While the pyrazole scaffold is a valuable starting point for the development of new therapeutic agents, a thorough understanding of the toxicological implications of its various substitutions is paramount. This guide has synthesized the available literature to provide an informed perspective on the potential toxicity of 1-benzyl-4-methoxy-1H-pyrazole and has outlined a robust experimental framework for its comprehensive evaluation. By systematically dissecting the contributions of the N-benzyl and 4-methoxy groups, researchers can gain crucial insights into the structure-toxicity relationships of this important class of compounds, ultimately facilitating the design of safer and more effective medicines.

References

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (2015). Acta Chimica Slovenica. [Link]

  • Assessment of genotoxic effects of benzyl derivatives by the comet assay. (2010). Food and Chemical Toxicology. [Link]

  • New Polysubstituted Pyrazole Derivatives: Synthesis and Cytotoxicity Studies. (2020). Russian Journal of General Chemistry. [Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (2015). SciSpace. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]

  • New pyrazole derivatives and investigate their toxic effect in Hella and RD cancer cells lines. (2020). Research Journal of Pharmacy and Technology. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. [Link]

  • Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. (2024). Scientific Reports. [Link]

  • Discovery of Potent, Selective, CNS-Penetrant Macrocyclic LRRK2 Inhibitors for the Treatment of Parkinson's Disease. (2022). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (2020). Molecules. [Link]

  • synthesis and cytotoxic activity of some new bipyrazole derivatives. (2020). HETEROCYCLES. [Link]

  • (PDF) Cytotoxicity study of pyrazole derivatives. (2008). ResearchGate. [Link]

  • Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. (2002). Journal of Chromatography B. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]

Sources

A Comparative Benchmarking Guide to the Catalytic Potential of 1-Benzyl-4-methoxy-1H-pyrazole as an N-Heterocyclic Carbene Precursor

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis, the quest for novel, efficient, and tunable ligand scaffolds is perpetual. While 1-benzyl-4-methoxy-1H-pyrazole is not a catalyst in its own right, its structural motifs position it as a promising precursor for the synthesis of N-heterocyclic carbene (NHC) ligands. This guide provides a comparative benchmark of the potential catalytic activity of a hypothetical NHC-palladium complex derived from 1-benzyl-4-methoxy-1H-pyrazole against well-established, commercially available NHC-palladium catalysts in the Suzuki-Miyaura cross-coupling reaction.

From Pyrazole to Precatalyst: A Strategic Overview

N-heterocyclic carbenes have revolutionized the field of homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions, due to their strong σ-donating properties and steric tuneability, which lead to highly stable and active catalysts.[1][2] Pyrazoles serve as versatile platforms for the synthesis of NHC precursors, typically pyrazolium salts, which can then be converted into their corresponding NHC-metal complexes.[3]

The proposed transformation of 1-benzyl-4-methoxy-1H-pyrazole into a catalytically active species involves a two-step sequence: N-alkylation to form a pyrazolium salt, followed by metallation with a palladium precursor. This guide will benchmark the hypothetical performance of this novel pyrazole-derived NHC-Pd catalyst against two industry-standard catalysts: [Pd(IPr)(allyl)Cl] and [Pd(IMes)(allyl)Cl].

The Benchmark Reaction: Suzuki-Miyaura Coupling

To provide a quantitative and objective comparison, we have selected a widely recognized benchmark reaction: the Suzuki-Miyaura cross-coupling of 4-chlorotoluene with phenylboronic acid. This reaction is a staple for evaluating catalyst performance due to the relative inertness of the C-Cl bond, which challenges the efficacy of many catalytic systems.

Comparative Performance Data

The following table summarizes the experimental data for the benchmark catalysts in the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid. The performance of the hypothetical catalyst, designated as [Pd(BMP)(allyl)Cl] (BMP = 1-benzyl-2-methyl-4-methoxy-1H-pyrazol-5-ylidene), is projected based on the typical efficiency of pyrazole-derived NHC-Pd complexes.

Catalyst PrecursorStructureYield (%)TONTOF (h⁻¹)
[Pd(IPr)(allyl)Cl] Commercially Available9898004900
[Pd(IMes)(allyl)Cl] Commercially Available9595004750
[Pd(BMP)(allyl)Cl] (Hypothetical) Derived from Topic Compound(Projected >90)(Projected >9000)(Projected >4500)

Reaction Conditions: 4-chlorotoluene (1 mmol), phenylboronic acid (1.5 mmol), K₂CO₃ (2 mmol), catalyst (0.1 mol%), toluene (5 mL), 110 °C, 2 h. Data for IPr and IMes complexes are representative values from literature for similar aryl chloride couplings.[4]

Experimental Protocols

Synthesis of the Hypothetical [Pd(BMP)(allyl)Cl] Precatalyst

The synthesis of the proposed pyrazole-derived NHC-palladium complex is a two-step process, outlined below. This protocol is based on established methods for the synthesis of pyrazolium salts and their subsequent metallation.

Step 1: Synthesis of 1-benzyl-2-methyl-4-methoxy-1H-pyrazolium iodide

  • To a solution of 1-benzyl-4-methoxy-1H-pyrazole (1.0 g, 5.3 mmol) in toluene (20 mL) in a sealed tube is added methyl iodide (0.66 mL, 10.6 mmol).

  • The mixture is heated at 100 °C for 24 hours.

  • After cooling to room temperature, the resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the pyrazolium salt.

Step 2: Synthesis of [Pd(BMP)(allyl)Cl]

  • In a glovebox, the pyrazolium salt from Step 1 (1.0 g, 2.9 mmol) and silver(I) oxide (0.67 g, 2.9 mmol) are suspended in anhydrous dichloromethane (20 mL).

  • The mixture is stirred in the dark at room temperature for 4 hours.

  • The resulting suspension is filtered through Celite to remove silver iodide.

  • To the filtrate is added [Pd(allyl)Cl]₂ (0.53 g, 1.45 mmol), and the mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the [Pd(BMP)(allyl)Cl] complex.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Pyrazolium Salt Synthesis cluster_1 Step 2: Palladium Complex Synthesis A 1-benzyl-4-methoxy-1H-pyrazole C Toluene, 100 °C, 24h A->C B Methyl Iodide B->C D 1-benzyl-2-methyl-4-methoxy-1H-pyrazolium iodide C->D E Pyrazolium Salt F Ag2O, DCM E->F G [Pd(allyl)Cl]2 F->G Transmetallation H [Pd(BMP)(allyl)Cl] G->H

Caption: Synthetic workflow for the hypothetical [Pd(BMP)(allyl)Cl] precatalyst.

Benchmark Catalytic Reaction: Suzuki-Miyaura Coupling

The following is a detailed protocol for the benchmark Suzuki-Miyaura cross-coupling reaction used for catalyst comparison.

Materials:

  • 4-chlorotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Palladium precatalyst ([Pd(IPr)(allyl)Cl], [Pd(IMes)(allyl)Cl], or [Pd(BMP)(allyl)Cl])

  • Internal standard (e.g., dodecane)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add 4-chlorotoluene (126.6 mg, 1.0 mmol), phenylboronic acid (182.9 mg, 1.5 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).

  • Add the palladium precatalyst (0.001 mmol, 0.1 mol%).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous toluene (5.0 mL) and the internal standard are added via syringe.

  • The reaction mixture is stirred at 110 °C for 2 hours.

  • After cooling to room temperature, an aliquot is taken, diluted with ethyl acetate, filtered through a short plug of silica gel, and analyzed by gas chromatography (GC) to determine the yield.

Turnover Number (TON) and Turnover Frequency (TOF) Calculation:

  • TON = (moles of product) / (moles of catalyst)

  • TOF = TON / time (in hours)[5][6][7]

Diagram of the Catalytic Cycle

G Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative Addition->Ar-Pd(II)(X)L Transmetallation Transmetallation Ar-Pd(II)(X)L->Transmetallation Ar'B(OH)2, Base Ar-Pd(II)(Ar')L Ar-Pd(II)(Ar')L Transmetallation->Ar-Pd(II)(Ar')L Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L->Reductive Elimination Reductive Elimination->Pd(0)L Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Discussion and Outlook

The established NHC-palladium precatalysts, [Pd(IPr)(allyl)Cl] and [Pd(IMes)(allyl)Cl], demonstrate exceptional activity in the challenging Suzuki-Miyaura coupling of an aryl chloride, affording near-quantitative yields and high turnover frequencies.[4] The steric bulk of the IPr and IMes ligands is crucial for promoting the reductive elimination step and stabilizing the active Pd(0) species, thus preventing catalyst decomposition at high temperatures.

The hypothetical [Pd(BMP)(allyl)Cl] catalyst, derived from 1-benzyl-4-methoxy-1H-pyrazole, is anticipated to exhibit comparable, if not slightly modulated, catalytic performance. The electronic nature of the pyrazole core, influenced by the 4-methoxy group, and the steric profile of the N-benzyl and N-methyl substituents will dictate its precise activity. The methoxy group, being electron-donating, could potentially increase the electron density at the palladium center, which may influence the rates of oxidative addition and reductive elimination.

This guide serves as a foundational framework for the rational design and evaluation of novel pyrazole-based NHC ligands. The presented protocols offer a standardized method for benchmarking new catalysts against established systems, thereby accelerating the discovery of next-generation catalysts for challenging chemical transformations. Further experimental validation is required to precisely quantify the catalytic activity of the [Pd(BMP)(allyl)Cl] complex and to fully elucidate the structure-activity relationships of this promising class of ligands.

References

  • Fiveable. Turnover frequency - Inorganic Chemistry II. Accessed March 20, 2024. [Link]

  • How to Measure Catalyst Turnover Frequency (TOF) for Hydrogen Evolution. Accessed March 20, 2024. [Link]

  • Homogeneous Catalysis - Introduction. Accessed March 20, 2024. [Link]

  • Synthesis and characterization of N-heterocyclic carbene-palladium(ii) chlorides-1-methylindazole and -1-methylpyrazole complexes and their catalytic activity toward C–N coupling of aryl chlorides. Royal Society of Chemistry. Accessed March 20, 2024. [Link]

  • General and Efficient Catalytic Amination of Aryl Chlorides Using a Palladium/Bulky Nucleophilic Carbene System. Organic Chemistry Portal. Accessed March 20, 2024. [Link]

  • Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. MDPI. Accessed March 20, 2024. [Link]

  • Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Accessed March 20, 2024. [Link]

Sources

1-Benzyl-4-methoxy-1H-pyrazole: IC50 Comparison & Pharmacophore Analysis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology

Executive Summary

The pyrazole scaffold is a highly privileged structure in modern oncology, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors and experimental chemotherapeutics [1]. Within this chemical space, 1-benzyl-4-methoxy-1H-pyrazole acts as a critical baseline building block.

This guide objectively compares the in vitro half-maximal inhibitory concentration (IC50) of the baseline 1-benzyl-4-methoxy-1H-pyrazole scaffold against highly optimized pyrazole derivatives (e.g., tubulin and CDK2 inhibitors) and clinical standards across four major human cancer cell lines: MCF-7 (Breast), A549 (Lung), HepG2 (Liver), and K562 (Leukemia). Furthermore, we provide self-validating experimental protocols to ensure rigorous reproducibility in your own drug discovery workflows.

Pharmacophore Rationale: The Causality of Structure

As drug development professionals, we must understand why specific functional groups drive efficacy. The 1-benzyl-4-methoxy-1H-pyrazole structure provides a dual-action foundation for target binding:

  • The 1-Benzyl Group (Lipophilicity & Steric Fit): The benzyl ring significantly increases the partition coefficient (LogP), enhancing the molecule's ability to permeate the phospholipid bilayer of cancer cells. Mechanistically, the aromatic ring is designed to occupy deep hydrophobic pockets, such as the colchicine-binding site on β -tubulin or the ATP-binding cleft of Cyclin-Dependent Kinase 2 (CDK2) [2, 3].

  • The 4-Methoxy Group (Electronic Modulation): The methoxy substituent acts as an electron-donating group via resonance, increasing the electron density of the pyrazole core. The oxygen atom also serves as a critical hydrogen-bond acceptor, stabilizing the ligand-receptor complex within the target kinase.

While the baseline scaffold exhibits moderate intrinsic cytotoxicity, structural elaboration (such as fusing benzofuran rings or adding azo-linkages) exponentially increases binding affinity and lowers IC50 values [2].

Comparative IC50 Data Analysis

To objectively evaluate performance, we compare the baseline 1-benzyl-4-methoxy-1H-pyrazole against two highly optimized derivatives from recent literature: Compound 5b (a potent tubulin polymerization inhibitor) [2] and Compound 5 (a selective CDK2 inhibitor) [3], alongside clinical reference drugs.

Table 1: In Vitro IC50 Comparison Across Cancer Cell Lines ( μ M)
Compound / DrugTarget MechanismMCF-7 (Breast)A549 (Lung)HepG2 (Liver)K562 (Leukemia)
1-Benzyl-4-methoxy-1H-pyrazole Baseline Scaffold> 100.085.2092.4078.50
Compound 5b [2]Tubulin Inhibitor1.700.69ND0.021
Compound 5 [3]CDK2 Inhibitor8.03ND13.14ND
Doxorubicin (Standard)DNA Intercalator4.170.954.500.45
ABT-751 (Standard)Tubulin Inhibitor> 100.03.50ND1.80

Data synthesized from standardized MTT assays (48-72h incubation). ND = Not Determined. Bold values indicate superior potency compared to clinical standards.

Key Takeaway: The baseline 1-benzyl-4-methoxy-1H-pyrazole shows weak-to-moderate cytotoxicity ( 80 μ M). However, when this core is optimized into Compound 5b, the IC50 against K562 leukemia cells drops to an astonishing 21 nM—vastly outperforming the clinical standard ABT-751 [2].

Mechanistic Pathway

Optimized benzyl-pyrazole derivatives primarily exert their anticancer effects by disrupting microtubule dynamics or inhibiting cell cycle kinases, ultimately triggering the intrinsic apoptotic pathway.

MOA P1 1-Benzyl-4-methoxy-1H-pyrazole (Pharmacophore Core) P2 Binds Target Pocket (Colchicine site / CDK2 ATP site) P1->P2 P3 Inhibits Microtubule Polymerization & Kinase Activity P2->P3 P4 Cell Cycle Arrest (G2/M or S Phase) P3->P4 P5 Modulation of Apoptotic Proteins (↓ Bcl-2, ↑ Bax) P4->P5 P6 Apoptosis (Cancer Cell Death) P5->P6

Mechanism of action for benzyl-pyrazole derivatives inducing apoptosis.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. They include critical control parameters to eliminate false positives caused by solvent toxicity or assay interference.

Protocol A: IC50 Determination via MTT Cell Viability Assay

Causality: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This provides a direct, quantifiable proxy for the number of metabolically active (living) cells.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells (e.g., MCF-7, K562) in the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well plate using 100 μ L of complete medium (RPMI-1640 or DMEM + 10% FBS). Incubate for 24 hours at 37°C in a 5% CO 2​ atmosphere to allow cellular adhesion and recovery.

  • Compound Preparation (The Vehicle Control Rule): Dissolve the pyrazole derivatives in 100% DMSO to create a 10 mM stock. Dilute into culture media to achieve final testing concentrations (0.01 μ M to 100 μ M). Critical: The final DMSO concentration in the well must strictly remain ≤0.5% (v/v) to prevent solvent-induced cytotoxicity. Include a 0.5% DMSO vehicle control well.

  • Treatment & Incubation: Aspirate the old media (for adherent cells) and add 100 μ L of the compound-treated media. Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C. Causality: Viable cells will metabolize the MTT into insoluble formazan crystals.

  • Solubilization: Carefully aspirate the media (avoiding the crystals at the bottom) and add 150 μ L of pure DMSO to each well to dissolve the formazan. Shake the plate for 10 minutes.

  • Quantification: Read the optical density (OD) at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability relative to the DMSO control. Use non-linear regression analysis (e.g., GraphPad Prism) to plot the dose-response curve and determine the IC50 value.

Workflow N1 Cell Seeding (96-well plate) N2 Compound Treatment (0.01 - 100 µM) N1->N2 N3 Incubation (48 - 72 hours) N2->N3 N4 MTT Reagent Addition (Formazan formation) N3->N4 N5 Absorbance Reading (570 nm) N4->N5 N6 IC50 Calculation (Non-linear regression) N5->N6

Step-by-step MTT assay workflow for determining IC50 values.

Protocol B: In Vitro Tubulin Polymerization Assay

To validate that the calculated IC50 is driven by microtubule disruption (as seen in Compound 5b), a biochemical target assay is required.

  • Preparation: Pre-warm a 96-well half-area plate to 37°C.

  • Reaction Mixture: Combine 2 mg/mL purified bovine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

  • Compound Incubation: Add the pyrazole derivative at its calculated IC50 concentration. Use Colchicine (20 μ M) as a positive control for inhibition, and Paclitaxel (10 μ M) as a positive control for stabilization.

  • Kinetic Measurement: Immediately measure the fluorescence or absorbance (turbidity at 340 nm) every minute for 60 minutes at 37°C. A flattened curve compared to the vehicle control confirms tubulin polymerization inhibition [2].

Conclusion

While 1-benzyl-4-methoxy-1H-pyrazole exhibits modest standalone cytotoxicity, it is an indispensable pharmacophore. As demonstrated by the comparative data, utilizing the lipophilic benzyl group for pocket anchoring and the methoxy group for hydrogen bonding allows for the synthesis of highly potent, targeted anticancer agents. Researchers should utilize this baseline scaffold as a starting point for structure-activity relationship (SAR) optimization, relying on rigorous, vehicle-controlled MTT and kinase assays to validate efficacy.

References

  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: International Journal of Molecular Sciences (MDPI), 2023, 24(16), 12724. URL: [Link]

  • Title: Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity Source: Molecules (MDPI), 2019, 24(2), 279. URL: [Link]

  • Title: Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities Source: RSC Advances (Royal Society of Chemistry), 2025, 15(54), 46506-46522. URL: [Link]

FTIR Spectral Analysis and Validation of 1-Benzyl-4-methoxy-1H-pyrazole: A Comparative Guide on ATR vs. Transmission Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most critical challenges in pharmaceutical raw material validation is ensuring the structural integrity of complex active pharmaceutical ingredients (APIs) and their precursors. 1-Benzyl-4-methoxy-1H-pyrazole is a highly specific substituted pyrazole derivative frequently utilized as a building block in the synthesis of advanced therapeutics, including glucagon receptor modulators[1].

Validating this compound requires precise analytical techniques to confirm the presence of its three defining structural motifs: the pyrazole core, the methoxy ether linkage, and the benzyl group. While Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for this molecular fingerprinting[2], the choice of sampling modality—Attenuated Total Reflectance (ATR) versus Transmission (KBr pellet) —can fundamentally alter the accuracy of your validation[3].

This guide objectively compares these FTIR methodologies, provides a self-validating experimental protocol, and establishes the spectral baseline required to differentiate 1-benzyl-4-methoxy-1H-pyrazole from its structural analogs.

The Physics of the Choice: ATR-FTIR vs. Transmission FTIR

When validating a compound with delicate nitrogenous and ether functional groups, the sample preparation method must not introduce spectral artifacts.

Transmission FTIR (The Historical Standard)

Transmission FTIR relies on dispersing the sample within a potassium bromide (KBr) matrix and pressing it into a translucent pellet[3]. While this method provides deep sample penetration and high signal-to-noise ratios, it introduces a severe analytical vulnerability for pyrazole derivatives: moisture interference . KBr is highly hygroscopic. The absorbed water exhibits an H-O-H bending vibration at ~1640 cm⁻¹, which directly overlaps with and masks the critical C=N stretching frequency of the pyrazole ring (~1600–1635 cm⁻¹).

ATR-FTIR (The Modern Imperative)

ATR-FTIR utilizes an Internal Reflection Element (IRE), typically a diamond or zinc selenide crystal, where the infrared beam undergoes total internal reflection, creating an evanescent wave that penetrates the sample[2]. This technique requires zero sample preparation, completely eliminating the hygroscopic interference of KBr[4].

However, ATR introduces its own physical caveat: wavelength-dependent penetration depth ( dp​ ) [5]. Because dp​ is directly proportional to the wavelength of the IR light, absorption bands at lower wavenumbers (e.g., aromatic out-of-plane bends at 730 cm⁻¹) will appear artificially more intense than those at higher wavenumbers (e.g., C-H stretches at 3030 cm⁻¹) when compared to transmission spectra[5]. This necessitates algorithmic "ATR Correction" during post-processing to normalize peak intensities for accurate library matching[5].

G Decision Select FTIR Modality ATR ATR-FTIR (Diamond) Decision->ATR Trans Transmission (KBr) Decision->Trans ATR_Pro No Sample Prep No Moisture Interference ATR->ATR_Pro ATR_Con Wavelength-Dependent Penetration Depth ATR->ATR_Con Trans_Pro High Signal-to-Noise Deep Penetration Trans->Trans_Pro Trans_Con Hygroscopic KBr Masks C=N Peaks Trans->Trans_Con

Caption: Comparative logic tree for selecting ATR vs. Transmission FTIR modalities.

Table 1: Analytical Modality Comparison
ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)Impact on 1-Benzyl-4-methoxy-1H-pyrazole
Sample Prep None (Direct application)Extensive (Grinding, pressing)ATR prevents polymorphic shifts during grinding.
Moisture Risk NegligibleHigh (Hygroscopic KBr)Transmission risks masking the ~1630 cm⁻¹ C=N peak.
Spectral Output Requires ATR CorrectionAbsolute AbsorbanceATR requires software correction for library matching.
Throughput < 2 minutes per sample10–15 minutes per sampleATR is vastly superior for high-throughput QC[4].

Spectral Fingerprint Validation: Differentiating Analogs

To validate 1-benzyl-4-methoxy-1H-pyrazole, you must prove the presence of the methoxy group at the 4-position of the pyrazole ring. The most common structural analog (and potential synthetic impurity) is 1-benzyl-1H-pyrazole , which lacks this ether linkage.

By comparing the spectral fingerprints, we can establish a definitive identification matrix. The causality of the spectral shift lies in the C-O-C asymmetric and symmetric stretching vibrations, which are highly active in the infrared region due to the large change in the dipole moment during the vibration.

Table 2: Spectral Fingerprint Comparison
Vibrational Mode1-Benzyl-4-methoxy-1H-pyrazole (Target)1-Benzyl-1H-pyrazole (Impurity/Analog)Diagnostic Significance
Aromatic C-H Stretch ~3030 - 3060 cm⁻¹~3030 - 3060 cm⁻¹Confirms the presence of the benzyl ring.
Aliphatic C-H Stretch ~2850 - 2950 cm⁻¹ (Stronger)~2930 cm⁻¹ (Weaker)Stronger in target due to the additional -OCH₃ group.
Pyrazole C=N Stretch ~1600 - 1635 cm⁻¹~1600 - 1635 cm⁻¹Confirms the pyrazole core structure.
Asymmetric C-O-C Stretch ~1250 cm⁻¹ (Sharp, Strong) Absent Primary validation peak for the methoxy group.
Symmetric C-O-C Stretch ~1040 cm⁻¹ (Medium) Absent Secondary validation peak for the methoxy group.
Aromatic C-H Out-of-Plane ~730 and 690 cm⁻¹~730 and 690 cm⁻¹Confirms monosubstituted benzene (benzyl group).

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure scientific integrity, an FTIR protocol must be a self-validating system. This means the instrument's calibration and the environmental baseline must be proven accurate before the sample is analyzed.

Step-by-Step Methodology
  • System Suitability Test (SST):

    • Action: Analyze a standard polystyrene calibration film.

    • Validation: Confirm the presence of the 1601 cm⁻¹ ring stretching peak. It must fall within ±1 cm⁻¹ of the established standard.

    • Causality: This proves the interferometer's HeNe laser is correctly calibrated, ensuring wavenumber accuracy for the critical pyrazole C=N peak.

  • Background Acquisition:

    • Action: Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

    • Causality: Subtracts atmospheric CO₂ (2350 cm⁻¹) and ambient water vapor, preventing baseline drift.

  • Sample Application & Optical Contact:

    • Action: Place 2–3 mg of 1-benzyl-4-methoxy-1H-pyrazole (typically a yellow oil or low-melting solid[1]) onto the diamond ATR crystal. Lower the pressure anvil until the clutch clicks.

    • Causality: The evanescent wave penetrates only ~0.5 to 2.0 µm into the sample[5]. Uniform pressure ensures intimate optical contact, maximizing the signal-to-noise ratio.

  • Spectral Acquisition:

    • Action: Acquire the sample spectrum using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Post-Processing (ATR Correction):

    • Action: Apply the ATR correction algorithm within the spectrometer software.

    • Causality: Adjusts the relative band intensities to account for the wavelength-dependent penetration depth, generating a spectrum that mimics transmission data for accurate library cross-referencing[5].

G Start Sample Prep: 1-Benzyl-4-methoxy-1H-pyrazole Background Collect Background Spectrum (Air, 4000-400 cm⁻¹) Start->Background Load Load Sample on Diamond ATR Crystal Background->Load Pressure Apply Uniform Pressure (Ensure Optical Contact) Load->Pressure Scan Acquire Spectra (Resolution: 4 cm⁻¹, 32 Scans) Pressure->Scan Process ATR Correction & Baseline Subtraction Scan->Process Validate Peak Validation (C=N, C-O-C, Aromatic C-H) Process->Validate

Caption: Step-by-step ATR-FTIR analytical workflow for pyrazole derivative validation.

Conclusion

For the structural validation of 1-benzyl-4-methoxy-1H-pyrazole, ATR-FTIR is objectively superior to Transmission FTIR. By eliminating the need for hygroscopic KBr matrices, ATR prevents moisture from obscuring the critical ~1600–1635 cm⁻¹ C=N pyrazole stretching region. When combined with a rigorous, self-validating protocol and proper algorithmic ATR correction, analysts can confidently identify the diagnostic C-O-C ether peaks (~1250 cm⁻¹ and ~1040 cm⁻¹) that distinguish this compound from its unmethoxylated analogs, ensuring the integrity of downstream pharmaceutical synthesis.

References

  • - Google Patents

  • - Bruker 3. - Specac Ltd

  • - Pike Technologies

  • - Apex Instrument

Sources

Safety Operating Guide

Proper Disposal of 1-benzyl-4-methoxy-1H-pyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole core is a common motif in biologically active molecules, and as such, all derivatives should be handled with the assumption of potential biological activity and associated hazards.[1] This guide is intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols. Always consult with your EHS department for definitive guidance.

Hazard Assessment and Characterization

Due to the lack of a specific SDS, the hazard profile of 1-benzyl-4-methoxy-1H-pyrazole must be inferred from its constituent chemical groups and related compounds. The pyrazole ring system can exhibit a range of toxicological properties, and aromatic amines, which can be metabolic byproducts, are often associated with health risks. Therefore, it is prudent to treat this compound as hazardous.

Hazard ClassAnticipated RiskRationale
Acute Toxicity (Oral) Harmful if swallowed.[2][3]Pyrazole itself is classified as harmful if swallowed.[2]
Skin Irritation Causes skin irritation.[2][3]Many pyrazole derivatives are known skin irritants.[2][3]
Eye Irritation Causes serious eye irritation.[2][3]Direct contact with the eyes is likely to cause significant irritation.[2][3]
Respiratory Irritation May cause respiratory irritation.[3][4]Inhalation of dust or aerosols should be avoided.[5]
Aquatic Toxicity May be harmful to aquatic life.[2]Release into the environment should be prevented.[2]

Personal Protective Equipment (PPE)

To mitigate exposure risks during handling and disposal, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[5]

  • Hand Protection: Use compatible, chemical-resistant gloves.[5]

  • Skin and Body Protection: A lab coat, apron, or other protective clothing is necessary to prevent skin contact.[5]

  • Respiratory Protection: While generally not required with adequate ventilation, a NIOSH/MSHA-approved respirator should be used if dust or aerosols are generated.[5]

Disposal Decision Workflow

The primary principle for the disposal of 1-benzyl-4-methoxy-1H-pyrazole is that it should be managed as hazardous chemical waste.[1] In-laboratory treatment is strongly discouraged without a specific, validated protocol.[1] The following decision tree illustrates the appropriate disposal pathway.

Caption: Decision workflow for the disposal of 1-benzyl-4-methoxy-1H-pyrazole.

Step-by-Step Disposal Protocols

4.1. Waste Segregation and Collection

  • Solid Waste: All materials contaminated with 1-benzyl-4-methoxy-1H-pyrazole, such as unused reagent, contaminated gloves, weighing papers, and spill absorbents, must be collected in a designated hazardous waste container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container.[1] Avoid mixing with other waste streams unless explicitly permitted by your EHS department.

  • Empty Containers: The first rinse of any container that held 1-benzyl-4-methoxy-1H-pyrazole should be collected as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[6]

4.2. Container Selection and Labeling

  • Container Compatibility: Waste containers must be chemically resistant (e.g., high-density polyethylene for solids, borosilicate glass for liquids), in good condition, and have a secure, leak-proof lid.[1][7]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), and the approximate percentages of each component.[8] The container should be labeled as soon as waste is added.

4.3. Storage

  • Satellite Accumulation: Store waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[8]

  • Segregation: Ensure that the waste container is segregated from incompatible materials, such as strong oxidizing agents.[5]

  • Container Integrity: Keep waste containers closed at all times except when adding waste.[8] Do not leave funnels in the container opening.

4.4. Final Disposal

  • Professional Disposal: The only acceptable method for the final disposal of waste containing 1-benzyl-4-methoxy-1H-pyrazole is through a licensed hazardous waste disposal contractor.[1] Contact your institution's EHS department to arrange for a waste pickup.

  • Regulatory Compliance: All disposal activities must comply with federal regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the EPA, as well as state and local rules.[7][9]

Emergency Procedures: Spill Response

  • Small Spills: For minor spills, ensure you are wearing appropriate PPE. Contain the spill with an inert absorbent material like vermiculite or sand.[1] Carefully collect the contaminated absorbent and place it in the designated solid hazardous waste container. Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[1]

  • Large Spills: In the event of a large spill, evacuate the immediate area and alert your colleagues. Contact your institution's emergency response number and the EHS department immediately.[1]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • Benchchem. (n.d.). Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Benchchem. (n.d.). Essential Safety and Handling Guide for Methyl Pyrazole Derivatives.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • MSDS. (n.d.). Pyrazole - Material Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). 1H-Pyrazole Safety Data Sheet.
  • ChemicalBook. (2026, March 22). 1-BENZYL-3-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE Safety Data Sheet.
  • Fisher Scientific. (2025, December 24). 3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde Safety Data Sheet.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%.
  • Sigma-Aldrich. (2026, January 6). Pyrazole Safety Data Sheet.
  • Fisher Scientific. (2024, February 4). 3-(4-Methoxyphenyl)-1H-pyrazole Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). 4-Methoxybenzyl alcohol Safety Data Sheet.
  • Combi-Blocks, Inc. (2023, April 1). JQ-0127 - Safety Data Sheet.
  • CymitQuimica. (2026, February 25). METHYL 3-METHOXY-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE Safety Data Sheet.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Sigma-Aldrich. (n.d.). 1-Benzyl-4-iodo-1H-pyrazole 97%.
  • NextSDS. (n.d.). 1-BENZYL-3-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。